1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMJGXWYWCFTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile for Advanced Drug Discovery
Introduction: The Rising Prominence of the Pyrrolopyridine Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led to a deep appreciation for privileged scaffolds. Among these, the pyrrolopyridine core, a bioisostere of indole, has emerged as a cornerstone in the design of targeted therapies. This guide focuses on a particularly valuable derivative, 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile , a strategic intermediate whose unique electronic and structural features offer a versatile platform for the synthesis of next-generation therapeutics. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant promise as potent inhibitors of key cellular targets, including FMS kinase, making them attractive candidates for the development of novel anticancer and anti-inflammatory agents.[1][2] This document provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Foundation for Rational Drug Design
While specific experimental data for 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is not extensively reported in publicly available literature, we can infer its key physicochemical characteristics based on the parent scaffold and related derivatives.
Table 1: Predicted Physicochemical Properties of 1H-Pyrrolo[3,2-c]pyridine and its 7-Carbonitrile Derivative
| Property | 1H-Pyrrolo[3,2-c]pyridine | 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile | Causality of the Nitrile Group's Influence |
| Molecular Formula | C₇H₆N₂ | C₈H₅N₃ | Addition of a cyano group (CN). |
| Molecular Weight | 118.14 g/mol | 143.15 g/mol | Increased molecular mass due to the addition of the carbon and nitrogen atoms of the nitrile. |
| Predicted logP | 1.11 | ~1.3 - 1.6 | The nitrile group is a polar functionality, but its contribution to lipophilicity can be complex. It can increase polarity while also engaging in favorable interactions with nonpolar environments. |
| Predicted pKa (Basic) | 6.9 | ~2.5 - 3.5 | The strongly electron-withdrawing nature of the nitrile group significantly reduces the basicity of the pyridine nitrogen by decreasing its electron density. |
| Solubility | Sparingly soluble in water | Likely sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. | The introduction of the polar nitrile group may slightly enhance solubility in polar solvents. |
| Melting Point | Not widely reported | Not experimentally determined | Expected to be a solid at room temperature with a relatively high melting point due to its planar, aromatic structure and potential for intermolecular interactions. |
Strategic Synthesis: A Two-Step Approach to the Core Intermediate
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile can be efficiently achieved through a two-step process, commencing with the formation of a halogenated precursor followed by a palladium-catalyzed cyanation. This "core functionalization" strategy offers a reliable and scalable route to the target molecule.
Step 1: Synthesis of the Key Precursor, 6-Bromo-1H-pyrrolo[3,2-c]pyridine
A robust method for the synthesis of the bromo-substituted scaffold has been reported by Zhang et al. (2024), which involves the reductive cyclization of a vinyl-substituted nitropyridine oxide.[3]
Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine [3]
-
Reaction Setup: To a suitable reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq.), iron powder (4.0 eq.), and glacial acetic acid.
-
Reaction Execution: Stir the reaction mixture vigorously at 100 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the iron residues. Concentrate the filtrate under reduced pressure.
-
Neutralization and Extraction: Adjust the pH of the residue to ~8 with an aqueous sodium carbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine as a white solid.
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: This combination serves as a classic and effective reducing agent for nitro groups to amines. The acidic medium facilitates the reduction process. The reaction conditions also promote the cyclization to form the pyrrole ring.
-
Aqueous Sodium Carbonate Wash: This step is crucial to neutralize the acetic acid and any remaining acidic impurities, allowing for the efficient extraction of the product into the organic phase.
-
Silica Gel Chromatography: This standard purification technique is necessary to remove any unreacted starting material and byproducts, ensuring the high purity of the key intermediate required for the subsequent step.
Step 2: Palladium-Catalyzed Cyanation to Yield 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
The introduction of the nitrile group at the 7-position (or 6-position, depending on numbering convention which can vary) is achieved via a palladium-catalyzed cyanation of the bromo-precursor. This reaction is a powerful tool in organic synthesis for the formation of aryl nitriles.
Experimental Protocol: Cyanation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly effective catalysts for cross-coupling reactions, including the cyanation of aryl halides.
-
Zinc Cyanide: This is a commonly used and relatively safe source of cyanide for these reactions.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for its catalytic activity.
-
Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle, and dissolved oxygen can deactivate the catalyst.
Caption: Synthetic workflow for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile.
Chemical Reactivity: A Triad of Functional Group Chemistry
The chemical reactivity of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is governed by the interplay of its three key components: the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the versatile nitrile group.
The Pyrrole Ring: Site of Electrophilic Attack
The pyrrole moiety of the scaffold is electron-rich and generally susceptible to electrophilic aromatic substitution. However, the electron-withdrawing effect of the fused pyridine ring and the nitrile group will somewhat deactivate the pyrrole ring compared to simple pyrroles. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, likely at the positions with the highest electron density (C2 and C3).
The Pyridine Ring: A Target for Nucleophiles
Conversely, the pyridine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nitrile group. This makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present on the ring.
The Nitrile Group: A Gateway to Diverse Functionality
The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, making 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile a valuable intermediate.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid) or amide (1H-pyrrolo[3,2-c]pyridine-7-carboxamide). These derivatives are common in bioactive molecules.
-
Reduction: The nitrile can be reduced to a primary amine ( (1H-pyrrolo[3,2-c]pyridin-7-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a key linker for further derivatization.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are important pharmacophores.
Caption: Reactivity map of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile.
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a number of potent and selective kinase inhibitors.[1][2] The 7-carbonitrile derivative serves as a crucial building block for accessing a wide range of analogues for structure-activity relationship (SAR) studies. The ability to transform the nitrile group into amides, carboxylic acids, and amines allows for the introduction of various pharmacophoric features to optimize potency, selectivity, and pharmacokinetic properties. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase for applications in oncology and inflammatory diseases.[1][2] Furthermore, other pyrrolopyridine isomers have shown promise as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and as anticancer agents that inhibit tubulin polymerization.[3][4]
Conclusion: A Versatile Scaffold for Future Innovation
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile represents a strategically important and versatile intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its synthesis, while requiring a multi-step approach, is achievable through well-established and scalable chemical transformations. The rich and diverse reactivity of its constituent rings and the nitrile functional group provides a powerful platform for the generation of extensive chemical libraries for drug discovery programs. As the demand for novel and effective targeted therapies continues to grow, the importance of key building blocks like 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile in enabling innovation in medicinal chemistry cannot be overstated.
References
-
Zhang, Y., Wang, Y., Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305970. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gamal, M. I. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1196–1209. [Link]
-
Zhang, Y., Wang, Y., Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1746–1755. [Link]
-
Kwiecień, H., & Girek, T. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gamal, M. I. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1196–1209. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1746–1755. [Link]
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- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
Introduction
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a critical heterocyclic scaffold in modern medicinal chemistry.[1] This bicyclic system, which marries an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile framework for developing novel therapeutic agents.[1] Derivatives of this core have demonstrated significant potential as kinase inhibitors, making them promising candidates for anticancer and anti-inflammatory drug development.[2][3] The introduction of a carbonitrile group at the 7-position creates 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile , a key intermediate and target molecule. The nitrile moiety can act as a crucial hydrogen bond acceptor in enzyme-inhibitor interactions and serves as a synthetic handle for further molecular elaboration.[3]
This guide provides an in-depth analysis of the spectroscopic data pertinent to 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile. As publicly available experimental data for this specific unsubstituted compound is limited, this document leverages established principles of spectroscopy and data from structurally related, substituted analogs to provide a robust, predictive framework for its characterization.[4][5] The methodologies and interpretations detailed herein are designed to equip researchers, chemists, and drug development professionals with the expertise needed to confidently identify and characterize this important molecular scaffold.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the first step in any analytical endeavor. The structure and key properties of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile are summarized below.
Structure:
(Note: An illustrative, non-interactive image representing the chemical structure.)
| Property | Value |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Monoisotopic Mass | 143.04835 g/mol |
| Predicted XlogP | 1.3 - 1.8 |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Nitrile N) |
Spectroscopic Data Interpretation
The structural elucidation of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The fused aromatic system and the influence of the nitrogen atoms and nitrile group create a distinct and predictable set of NMR signals.
The chemical shifts are governed by the electronic environment of each nucleus. The pyridine ring is electron-deficient due to the electronegative nitrogen, causing its associated protons and carbons to be deshielded and appear at a higher chemical shift (downfield). Conversely, the pyrrole ring is an electron-rich aromatic system, placing its protons and carbons in a more shielded, upfield environment relative to the pyridine moiety. The potent electron-withdrawing effect of the C7-nitrile group will further deshield adjacent nuclei, particularly C6 and C7.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| 1-H (NH) | 11.5 - 12.5 | Broad Singlet | - | Acidic proton of the pyrrole ring, subject to exchange. |
| H-2 | 7.6 - 7.8 | Doublet of Doublets | J(H2,H3) ≈ 3.2, J(H2,H4) ≈ 0.8 | Located on the electron-rich pyrrole ring, coupled to H3. |
| H-3 | 6.7 - 6.9 | Doublet of Doublets | J(H3,H2) ≈ 3.2, J(H3,H4) ≈ 1.5 | Most upfield aromatic proton due to its position on the pyrrole ring. |
| H-4 | 8.3 - 8.5 | Doublet | J(H4,H6) ≈ 5.0 | Pyridine proton adjacent to the ring-junction, deshielded by the pyridine nitrogen. |
| H-6 | 8.7 - 8.9 | Doublet | J(H6,H4) ≈ 5.0 | Pyridine proton deshielded by both the pyridine nitrogen and the adjacent electron-withdrawing nitrile group. |
Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | 128 - 132 | Pyrrole carbon adjacent to the NH group. |
| C-3 | 102 - 106 | Pyrrole carbon beta to the NH group, typically shielded. |
| C-3a | 140 - 144 | Quaternary carbon at the pyrrole-pyridine junction. |
| C-4 | 145 - 149 | Pyridine carbon adjacent to the nitrogen, highly deshielded. |
| C-6 | 118 - 122 | Pyridine carbon adjacent to the nitrile group. |
| C-7 | 135 - 139 | Quaternary carbon bearing the nitrile group. |
| C-7a | 148 - 152 | Quaternary carbon at the pyrrole-pyridine junction, adjacent to pyridine N. |
| C≡N | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is expected to be dominated by absorptions from the N-H, C≡N, and aromatic C-H/C=C bonds.
Predicted Key IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100 - 3300 | Medium, Broad | N-H Stretch | Pyrrole N-H |
| 2220 - 2240 | Strong, Sharp | C≡N Stretch | Nitrile |
| 3000 - 3100 | Medium | Aromatic C-H Stretch | Ar-H |
| 1550 - 1620 | Medium-Strong | C=C and C=N Stretch | Aromatic Rings |
| 1400 - 1500 | Medium-Strong | C=C and C=N Stretch | Aromatic Rings |
The sharp, strong peak for the nitrile group around 2230 cm⁻¹ is a highly diagnostic feature for confirming the presence of this functional group.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule.
Expected HRMS Data (ESI+)
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 144.0556 |
| [M+Na]⁺ | 166.0376 |
Fragmentation Analysis: The structural integrity of the bicyclic core makes it relatively stable. Key fragmentation pathways in electron impact (EI) or tandem MS (MS/MS) would likely involve the loss of small, stable molecules. A primary fragmentation would be the loss of hydrogen cyanide (HCN, 27.01 Da) from the nitrile group and pyrrole ring, a common pathway for aromatic nitriles.
Experimental Workflows and Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous experimental execution. The following protocols are standardized for the characterization of heterocyclic compounds like 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile.
General Spectroscopic Characterization Workflow
The logical flow for comprehensive analysis ensures that data from each technique informs the others, leading to an unambiguous structural assignment.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 1-2 mg of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar heterocyclic compounds and its ability to slow the exchange of the N-H proton, allowing for its observation.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a spectral width of 240 ppm, a relaxation delay of 3 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Infuse the sample solution directly into the ESI source in positive ion mode. Acquire data over a mass range of m/z 100-500.
-
Data Analysis: Identify the [M+H]⁺ adduct and compare its measured exact mass to the calculated value to confirm the elemental formula. The accepted tolerance should be within ± 5 ppm.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the wavenumbers for the key vibrational bands corresponding to the molecule's functional groups.
Conclusion
The structural verification of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is unequivocally achieved through the combined application of NMR, IR, and mass spectrometry. The predictable and distinct spectroscopic signatures—including the downfield pyridine protons in ¹H NMR, the characteristic nitrile carbon in ¹³C NMR, a strong C≡N stretch in the IR spectrum, and an accurate molecular mass from HRMS—provide a self-validating system for its identification. This guide establishes a comprehensive analytical framework, empowering researchers to confidently synthesize, identify, and utilize this valuable heterocyclic building block in the pursuit of novel chemical entities for drug discovery and development.
References
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
- Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
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- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile Derivatives
Foreword: The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in the realms of medicinal chemistry and drug development. Its unique electronic and structural features make it a privileged motif for the design of a diverse array of therapeutic agents. Derivatives of this scaffold have demonstrated potent biological activities, including the inhibition of FMS kinase, which has implications for the treatment of cancer and inflammatory disorders.[1] Furthermore, recent studies have highlighted their potential as colchicine-binding site inhibitors, showcasing their promise in the development of novel anticancer therapeutics.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile, a key intermediate for the elaboration into a multitude of biologically active molecules.
Strategic Overview of the Synthetic Approach
The synthesis of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is most effectively approached through a two-stage strategy. The first stage involves the construction of a halogenated 1H-pyrrolo[3,2-c]pyridine core, which serves as a versatile handle for the introduction of various functional groups. The second stage focuses on the regioselective installation of the carbonitrile moiety at the C7 position via a palladium-catalyzed cyanation reaction. This approach is favored for its efficiency, reliability, and adaptability to library synthesis for structure-activity relationship (SAR) studies.
Figure 1: A high-level overview of the two-stage synthetic strategy for 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile.
Stage 1: Synthesis of the 7-Bromo-1H-pyrrolo[3,2-c]pyridine Core
The cornerstone of this synthetic route is the preparation of a 7-halogenated 1H-pyrrolo[3,2-c]pyridine intermediate. A recently developed and efficient method commences with (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. This starting material undergoes a reductive cyclization to furnish the desired 7-bromo-1H-pyrrolo[3,2-c]pyridine.
Causality of Experimental Choices:
The choice of an iron-mediated reductive cyclization is strategic. Iron powder in acetic acid is a classical and cost-effective reducing agent for nitro groups. In this one-pot reaction, the reduction of the nitro group to an amine is followed by an intramolecular cyclization and subsequent elimination to form the pyrrole ring. This domino reaction is highly efficient and avoids the need for isolating the intermediate amino-pyridine derivative.
Detailed Experimental Protocol: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and glacial acetic acid.[1][2]
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess iron. The filtrate is then concentrated under reduced pressure. The residue is carefully neutralized with an aqueous solution of sodium carbonate to a pH of approximately 8.[1][2] The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield 7-bromo-1H-pyrrolo[3,2-c]pyridine as a solid.[1][2]
Stage 2: Palladium-Catalyzed Cyanation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
With the key 7-bromo intermediate in hand, the next critical step is the introduction of the carbonitrile group. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for such transformations due to their high efficiency, functional group tolerance, and generally mild reaction conditions. The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source is particularly advantageous as it is a non-toxic, air-stable, and inexpensive reagent.
Causality of Experimental Choices:
The selection of a palladium catalyst and a suitable ligand is paramount for a successful cyanation. A common and effective catalytic system involves a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of a biphasic solvent system, such as dioxane and water, can be beneficial for reactions involving inorganic salts like K₄[Fe(CN)₆], enhancing their solubility and reactivity.
Detailed Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine 7-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).[4][5]
-
Solvent and Base Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane or DMF) and water. A base, such as potassium acetate (KOAc), is often added to facilitate the reaction.[4]
-
Reaction Execution: The reaction vessel is sealed, and the mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction is stirred for several hours until completion, which can be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile.
Alternative Synthetic Considerations
While the presented two-stage approach is highly effective, it is valuable for the research scientist to be aware of alternative strategies. One such alternative involves a substitution-rearrangement of a 4-chloro-7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative. In this intriguing reaction, nucleophilic displacement of the 4-chloro group by certain primary amines can lead to a mixture of the expected 4-amino-7-azaindole and the rearranged 1H-pyrrolo[3,2-c]pyridine isomer.[6] While mechanistically interesting, this method can suffer from issues with regioselectivity and product separation, making it less ideal for targeted synthesis compared to the more linear approach detailed above.
Data Summary
| Step | Reactant | Product | Key Reagents | Typical Yield |
| 1 | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | Fe, Acetic Acid | 60-70% |
| 2 | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile | Pd(OAc)₂, Phosphine Ligand, K₄[Fe(CN)₆] | 70-85% |
Table 1: Summary of the key synthetic steps, reagents, and typical yields for the synthesis of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile.
Visualizing the Reaction Pathway
Figure 2: A simplified workflow diagram illustrating the key transformations in the synthesis of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile.
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and efficient pathway for accessing 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives. The strategic use of a stable, halogenated intermediate followed by a modern, palladium-catalyzed cyanation reaction offers a high degree of flexibility for the synthesis of diverse compound libraries. This enables extensive exploration of the structure-activity relationships of this important class of molecules. As the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives continues to be unveiled, robust and scalable synthetic methodologies, such as the one presented herein, will be indispensable for advancing these promising compounds from the laboratory to clinical applications.
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025-08-06). ResearchGate. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2023-12-29). Semantic Scholar. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (2017). Acta Poloniae Pharmaceutica, 74(2), 435-443. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (2017). Acta Poloniae Pharmaceutica, 74(2), 435-443. [Link]
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An In-Depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as particularly fruitful starting points for inhibitor design. The 1H-pyrrolo[3,2-c]pyridine core, a bioisostere of indole, represents a "privileged scaffold" that has garnered significant interest. Its structural resemblance to the purine core of ATP makes it an ideal framework for developing kinase inhibitors. This guide provides a comprehensive technical overview of analogs based on this core, with a specific focus on the strategic inclusion of a 7-carbonitrile moiety. We will delve into the synthetic rationale, dissect the primary mechanisms of antineoplastic action—including kinase inhibition and microtubule disruption—explore structure-activity relationships, and provide a validated, step-by-step preclinical evaluation workflow. This document is intended to serve as a practical resource for researchers aiming to design, synthesize, and evaluate the next generation of targeted cancer therapeutics based on this promising chemical scaffold.
Introduction: The Pyrrolopyridine Scaffold in Oncology
Pyrrolopyridines are bicyclic heterocyclic compounds that combine an electron-deficient pyridine ring with an electron-rich pyrrole ring.[1] This unique electronic arrangement contributes to their diverse biological activities and makes them valuable frameworks in drug discovery.[1] Specifically, the pyrrolo[2,3-d]pyrimidine scaffold, known as 7-deazapurine, has been extensively developed into kinase inhibitors due to its strong structural similarity to adenine, the core component of ATP.[2] This mimicry allows these molecules to effectively compete with ATP for binding in the highly conserved ATP-binding pocket of protein kinases.[2]
The 1H-pyrrolo[3,2-c]pyridine isomer, also known as 5-azaindole, is a key focus of this guide. It serves as a versatile template for creating potent inhibitors targeting various cancer-relevant pathways.[3] The strategic placement of a carbonitrile (-C≡N) group at the 7-position is a critical design element. The carbonitrile group can act as a hydrogen bond acceptor, a crucial type of interaction for anchoring a ligand within a kinase's active site, thereby enhancing binding affinity and potency.[4] This guide will explore the multifaceted potential of these specifically substituted analogs in cancer research.
Core Synthetic Strategies
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is a non-trivial process that often involves multi-step sequences and, in some cases, characteristic chemical rearrangements. A common and illustrative approach begins with the more readily available 7-azaindole (pyrrolo[2,3-b]pyridine) precursor.
A representative synthetic pathway involves the following key transformations[1][5]:
-
N-Oxidation: The starting material, pyrrolo[2,3-b]pyridine, is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form an N-oxide intermediate.
-
Chlorination: The N-oxide is then heated with phosphorus oxychloride (POCl₃) to yield the 4-chloropyrrolo[2,3-b]pyridine. This step activates the 4-position for subsequent nucleophilic substitution.[5]
-
Substitution-Rearrangement: The crucial step involves the fusion of the 4-chloro intermediate with an appropriate amine, such as a nitroaniline. This reaction proceeds via a nucleophilic substitution followed by a ring-opening and closing cascade, which results in a rearrangement to the thermodynamically favored 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.[5]
-
Functional Group Manipulation: From this core, further modifications are made. For example, a nitro group can be reduced to an amine, which can then be acylated or reacted with an isocyanate to build out the final diarylurea or diarylamide analogs.[5] The introduction of the 7-carbonitrile group would typically be planned for an earlier stage in the synthesis of the initial pyrrole or pyridine precursors, or via late-stage functionalization if a suitable handle is present.
The causality behind this rearrangement is driven by the electronics of the heterocyclic system and the reaction conditions, which allow for an equilibrium to be established between the isomeric forms.[1]
Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine analogs.
Mechanisms of Antineoplastic Activity
Analogs derived from the 1H-pyrrolo[3,2-c]pyridine scaffold exhibit anticancer effects through at least two distinct and important mechanisms: inhibition of protein kinases and disruption of microtubule dynamics.
Inhibition of Protein Kinases
The dysregulation of protein kinase signaling is a hallmark of many cancers.[6] Pyrrolopyridine derivatives are well-suited to act as ATP-competitive kinase inhibitors.[6][7]
One key target for this class of compounds is the FMS kinase , also known as colony-stimulating factor-1 receptor (CSF-1R).[5] FMS kinase is a receptor tyrosine kinase whose signaling promotes the proliferation and survival of monocytes and macrophages.[5] Its overexpression is linked to several cancers, including ovarian, prostate, and breast cancer, making it an attractive therapeutic target.[5] By occupying the ATP-binding site of FMS kinase, 1H-pyrrolo[3,2-c]pyridine analogs block the downstream signaling cascade, thereby inhibiting the growth and survival of cancer cells dependent on this pathway. Other kinases, such as Fibroblast Growth Factor Receptors (FGFRs), are also potently inhibited by related pyrrolopyridine scaffolds.[8]
Caption: Inhibition of the FMS/CSF-1R signaling pathway.
Disruption of Microtubule Dynamics
A distinct mechanism of action for some 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[9] Microtubules are essential components of the cytoskeleton that play a critical role in cell division (mitosis).[9] Drugs that target microtubules are among the most successful classes of chemotherapeutics.
Certain analogs have been shown to bind to the colchicine-binding site on β-tubulin.[9] This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. The cell is unable to properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle and the subsequent induction of apoptosis (programmed cell death).[9] This mechanism is fundamentally different from kinase inhibition and broadens the therapeutic potential of the scaffold.
Caption: Cell cycle arrest at the G2/M phase induced by microtubule disruption.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For 1H-pyrrolo[3,2-c]pyridine analogs, several key SAR trends have been identified:
-
Linker Moiety: In diaryl derivatives, the nature of the linker connecting the core scaffold to a terminal aryl ring is critical. Studies have shown that a urea linker can be more potent than a corresponding amide linker. This is attributed to the urea's greater length, which may allow for optimal fitting in the binding site, and the presence of an additional NH group that can participate in hydrogen bonding.[5]
-
Terminal Aryl Ring Substitution: The electronic properties of substituents on the terminal aryl ring significantly impact antiproliferative activity. For some series, electron-donating groups (e.g., -OCH₃) enhance potency, while electron-withdrawing groups (e.g., -F) can decrease it.[9]
-
Hydrophobicity: The overall hydrophobicity of the molecule, influenced by moieties like a benzamido group, can affect its ability to cross the cell membrane. Greater membrane permeability can lead to higher intracellular concentrations and thus greater potency in cell-based assays.[5]
Pharmacophore modeling is a computational technique used to define the essential steric and electronic features required for a molecule to interact with a specific biological target.[10] A pharmacophore model for a pyrrolopyridine kinase inhibitor typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific 3D geometry.[11] This model serves as a powerful template for designing new analogs with improved potency and selectivity.[12]
Caption: The iterative preclinical evaluation and optimization workflow.
Step 1: In Vitro Biochemical Assays (Target Validation)
-
Objective: To determine the direct inhibitory activity of the analog against the purified target enzyme (e.g., FMS kinase). The key output is the IC₅₀ value , the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Methodology: Radiometric Kinase Assay
-
Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate peptide or protein (e.g., α-casein), and cofactors (e.g., MgCl₂). [13] 2. Inhibitor Addition: Add the 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile analog at a range of concentrations to the reaction wells. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).
-
Initiation: Start the reaction by adding ATP, including a radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time, allowing the kinase to phosphorylate the substrate.
-
Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀. [13]* Causality: This cell-free assay confirms that the compound directly interacts with and inhibits the target protein, independent of any cellular processes like membrane transport or metabolism. [14]
-
Step 2: In Vitro Cell-Based Assays (Cellular Potency & Mechanism)
Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant context. [15]
-
Objective 1: Determine Antiproliferative Activity. The primary output is the GI₅₀ value , the concentration required to inhibit cell growth by 50%.
-
Methodology: MTT Cell Proliferation Assay [16] 1. Cell Seeding: Seed cancer cells (e.g., A375P melanoma, MCF-7 breast cancer) into a 96-well plate and allow them to adhere overnight. [3][9] 2. Compound Treatment: Treat the cells with the analog over a range of concentrations for a defined period (e.g., 72 hours). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product. 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5. Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. 6. Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the GI₅₀ value.
-
Objective 2: Confirm Mechanism of Action (e.g., Apoptosis).
-
Methodology: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Treatment: Treat cells with the analog at concentrations around its GI₅₀ value for 24-48 hours.
-
Staining: Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and PI (a viability dye that enters dead cells).
-
Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations, confirming if the compound induces apoptosis.
-
Step 3: In Vivo Efficacy Studies (Animal Models)
-
Objective: To evaluate the antitumor efficacy and tolerability of the analog in a living organism.
-
Methodology: Human Tumor Xenograft Model
-
Model System: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize the mice into vehicle control and treatment groups. Administer the analog via a clinically relevant route (e.g., oral gavage) on a defined schedule (e.g., once daily for 21 days).
-
Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Causality: This step is the bridge to clinical relevance. It assesses not only if the drug can shrink tumors but also provides critical information on its pharmacokinetics and potential toxicity in a complex biological system. [17][18]
Data Interpretation and Lead Optimization
The data gathered from the preclinical workflow provides a multi-parameter view of the compound's profile, which is essential for making informed decisions in a lead optimization campaign.
Table 1: Hypothetical Preclinical Data Summary for a 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile Analog
| Parameter | Assay Type | Target/Cell Line | Result | Interpretation |
| IC₅₀ | Biochemical Kinase | FMS Kinase | 30 nM | Potent and direct inhibition of the molecular target. [5] |
| GI₅₀ | Cell Proliferation | MDA-MB-231 (Breast) | 150 nM | Good cellular potency against a relevant cancer cell line. [5] |
| GI₅₀ | Cell Proliferation | HS 27 (Normal Fibroblast) | 5,700 nM | Indicates selectivity for cancer cells over normal cells. [5] |
| Selectivity Index | (GI₅₀ Normal / GI₅₀ Cancer) | HS 27 / MDA-MB-231 | 38 | A high selectivity index is desirable to minimize off-target toxicity. [5] |
| Apoptosis | Annexin V Assay | MDA-MB-231 | Dose-dependent increase | Confirms the compound induces programmed cell death. [9] |
| TGI | In Vivo Xenograft | MDA-MB-231 | 65% at 50 mg/kg | Demonstrates significant tumor growth inhibition in an animal model. |
Based on these results, a medicinal chemist can make strategic decisions. For example, if the in vivo efficacy is lower than expected from the in vitro potency, it may suggest poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), prompting modifications to improve drug-like characteristics. Conversely, if toxicity is observed, modifications would be aimed at improving the selectivity index.
Future Directions and Conclusion
The 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile scaffold is a highly promising platform for the development of novel anticancer agents. Its versatility allows it to be tailored to inhibit different targets, from protein kinases to cytoskeletal components. Future research will likely focus on:
-
Expanding the Target Space: Profiling potent analogs against broad kinase panels to identify novel, high-value targets or to develop multi-targeted inhibitors. [7]* Improving Pharmacokinetics: Optimizing analogs to enhance oral bioavailability, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Combination Therapies: Investigating the synergistic effects of these analogs when combined with standard-of-care chemotherapies or other targeted agents.
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8614. [Link]
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Sharma, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 262, 115865. [Link]
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Sun, H., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Pharmacology, 13, 1084206. [Link]
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The Kinase Inhibitory Potential of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the kinase inhibitory potential of a specific derivative, 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile. While direct experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to project its potential as a kinase inhibitor, with a particular focus on FMS kinase. We will delve into the rationale behind its design, propose a viable synthetic route, and provide detailed, field-proven protocols for its evaluation, including in vitro kinase inhibition and cell-based viability assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.
Introduction: The Rationale for Targeting Kinases with Pyrrolopyridines
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention as a scaffold for kinase inhibitors due to its structural resemblance to the purine core of ATP, the natural substrate for kinases. This inherent characteristic allows pyrrolopyridine derivatives to function as competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its phosphotransferase activity.
The specific focus of this guide, 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile, incorporates a nitrile group at the 7-position. The introduction of a cyano group can significantly influence the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. The electron-withdrawing nature of the nitrile can modulate the electron density of the aromatic system, potentially enhancing its binding affinity to the target kinase. Furthermore, the nitrile moiety can act as a hydrogen bond acceptor, forming crucial interactions within the ATP-binding site.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown promising inhibitory activity against several kinases, with a notable emphasis on FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R).[2] FMS kinase is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[3] In the context of cancer, tumor-associated macrophages (TAMs) are often co-opted by the tumor microenvironment to promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase presents a compelling strategy to modulate the tumor microenvironment and impede cancer progression.
Physicochemical Properties and Synthesis
Table 1: Predicted Physicochemical Properties of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~155.16 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~1.5-2.0 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with the target protein. |
| Hydrogen Bond Acceptors | 3 (N of pyrrole, N of pyridine, N of nitrile) | Multiple points for hydrogen bonding, enhancing binding affinity. |
| Polar Surface Area | ~60 Ų | Influences cell permeability and solubility. |
Proposed Synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
While a specific protocol for the synthesis of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is not explicitly detailed in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyrrolo[3,2-c]pyridines and the introduction of cyano groups onto pyridine rings. The following multi-step synthesis is proposed as a logical and experimentally sound approach.
Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
Step 1: Synthesis of a Substituted Pyrrole Precursor The synthesis can commence with the construction of a suitably substituted pyrrole ring. A common method involves the Knorr pyrrole synthesis or similar condensation reactions.
Step 2: Annulation of the Pyridine Ring The pyridine ring can be constructed onto the pyrrole core through various methods, such as the Friedländer annulation or a variation thereof, by reacting the pyrrole precursor with a suitable three-carbon electrophile.
Step 3: Introduction of the Cyano Group The introduction of the cyano group at the 7-position of the 1H-pyrrolo[3,2-c]pyridine core is a critical step. One established method is the cyanation of a halogenated precursor, typically a chloro or bromo derivative, using a cyanide salt such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction. Alternatively, modern cross-coupling methodologies could be employed. A patent for the synthesis of cyanopyridine and its derivatives suggests that a halogenated pyridine derivative can be treated with a cyanide source in the presence of a phase transfer catalyst.[3]
Disclaimer: This proposed synthesis is based on established chemical principles and related literature. The specific reaction conditions, including catalysts, solvents, temperatures, and reaction times, would require optimization for this particular substrate.
Kinase Inhibitory Potential: Targeting FMS Kinase
The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a potent inhibitor of FMS kinase.[2] A study on a series of eighteen pyrrolo[3,2-c]pyridine derivatives revealed several compounds with low nanomolar IC50 values against FMS kinase.[4] Although data for the 7-carbonitrile derivative is not available, the potent activity of its analogs strongly suggests that it would also exhibit inhibitory activity against this target.
Table 2: FMS Kinase Inhibitory Activity of Representative 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC50 (nM) | Reference |
| Compound 1e | 60 | [4] |
| Compound 1r | 30 | [4] |
| KIST101029 (Lead Compound) | 96 | [4] |
Note: The IC50 values presented are for specific derivatives and not for 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile. These values are provided for illustrative purposes to demonstrate the potential of the scaffold.
FMS Kinase Signaling Pathway
FMS kinase, upon binding to its ligand, colony-stimulating factor 1 (CSF-1), dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade involves the activation of key pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are crucial for cell survival, proliferation, and differentiation.[5][6] By inhibiting FMS kinase, 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile would be expected to block these downstream signaling events.
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay
To quantitatively assess the inhibitory potency of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile against FMS kinase, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay from Promega is a widely used platform that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ FMS Kinase Assay
Materials:
-
Recombinant human FMS kinase
-
Suitable substrate for FMS kinase (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1H-pyrrolo[3,2-c]pyridine-7-carbonitrile (test compound)
-
Staurosporine (positive control inhibitor)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the test compound or control.
-
2 µL of FMS kinase solution.
-
2 µL of a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.[7]
Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, can be calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Activity: Assessing the Antiproliferative Effects
While an in vitro kinase assay provides valuable information about the direct interaction between the compound and the target kinase, it is crucial to evaluate its activity in a cellular context. A cell viability assay can determine the compound's ability to inhibit the proliferation of cancer cells that are dependent on FMS kinase signaling.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
Experimental Protocol: MTT Assay for Antiproliferative Activity
Materials:
-
Cancer cell line known to overexpress FMS kinase (e.g., certain ovarian, prostate, or breast cancer cell lines)
-
Complete cell culture medium
-
1H-pyrrolo[3,2-c]pyridine-7-carbonitrile (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cell viability can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of potent kinase inhibitors. Based on the activity of closely related analogs, 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is predicted to be an effective inhibitor of FMS kinase, with potential therapeutic applications in oncology and inflammatory diseases. The nitrile functionality offers a key point for interaction within the kinase active site and can favorably influence the molecule's drug-like properties.
The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of this compound. Future work should focus on the successful synthesis and purification of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile, followed by its rigorous testing in the described in vitro and cell-based assays. Further optimization of the scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the discovery of even more potent and selective kinase inhibitors.
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1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile: A Novel Scaffold Targeting the Colchicine-Binding Site for Cancer Therapy
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of a promising new class of anticancer agents: 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives. We will delve into the mechanism of action, synthesis, and preclinical evaluation of these compounds, which function as potent inhibitors of tubulin polymerization by targeting the colchicine-binding site. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
The Rationale for Targeting Microtubule Dynamics
The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and division. A key component of this network is the microtubule, a polymer composed of α- and β-tubulin heterodimers. During mitosis, microtubules form the mitotic spindle, an essential apparatus for segregating chromosomes into daughter cells. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is fundamental to this process.
Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[1] Microtubule-Targeting Agents (MTAs) interfere with this process, leading to mitotic arrest and subsequent apoptotic cell death.[2] These agents typically bind to one of three main sites on the tubulin dimer: the taxane site, the vinca alkaloid site, or the colchicine site.[1] Inhibitors that bind to the colchicine site (Colchicine-Binding Site Inhibitors or CBSIs) are particularly compelling because they act by destabilizing microtubules, a mechanism that can overcome certain forms of resistance seen with stabilizing agents.[1][3]
The pyrrolopyridine scaffold, a bicyclic system containing both a pyrrole and a pyridine ring, has emerged as a "pharmacophore of interest" due to its prevalence in biologically active compounds and approved drugs.[4] This guide focuses on a specific series of these compounds, the 1H-pyrrolo[3,2-c]pyridine-7-carbonitriles, which have been engineered as potent CBSIs.[5][6]
Mechanism of Action: From Tubulin Binding to Apoptosis
The anticancer activity of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives stems from their ability to potently inhibit tubulin polymerization.[5][6] This process unfolds through a well-defined cascade of molecular events.
Direct Interaction with the Colchicine-Binding Site
The primary molecular target is the colchicine-binding site, a pocket located at the interface between the α- and β-tubulin subunits.[7] Binding of the 1H-pyrrolo[3,2-c]pyridine inhibitor to this site prevents the conformational changes necessary for the tubulin dimer to incorporate into a growing microtubule.[3] Molecular modeling studies have provided critical insights into this interaction, suggesting that lead compounds, such as the derivative designated '10t', form key hydrogen bonds with amino acid residues Thrα179 and Asnβ349 within the binding pocket.[6] This high-affinity binding effectively sequesters tubulin dimers, shifting the equilibrium away from polymerization.
Disruption of Microtubule Network and Mitotic Arrest
By inhibiting tubulin polymerization, these compounds disrupt the delicate balance of microtubule dynamics within the cell.[5][6] The consequence is a net depolymerization of the microtubule cytoskeleton. This is particularly catastrophic during mitosis, as the mitotic spindle cannot form correctly. The cell's spindle assembly checkpoint detects this failure, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][8]
Induction of Apoptosis
A sustained G2/M arrest is an unsustainable state for the cell. This prolonged mitotic blockade triggers intrinsic apoptotic pathways, culminating in programmed cell death.[6] This targeted induction of apoptosis in rapidly dividing cancer cells is the ultimate basis for the therapeutic effect of these compounds.
Synthesis and Structure-Activity Relationship (SAR)
The development of potent 1H-pyrrolo[3,2-c]pyridine derivatives hinges on efficient synthetic strategies and a clear understanding of the structure-activity relationship (SAR). The core scaffold, also known as 5-azaindole, is a bicyclic ring system combining an electron-deficient pyridine ring with an electron-rich pyrrole ring.[9]
General Synthetic Workflow
The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines can be achieved through various multi-step sequences. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The specific route for the 7-carbonitrile derivatives involves strategic introduction of the nitrile group, which has been shown to be crucial for potent activity.
Structure-Activity Relationship Insights
Systematic modification of the 1H-pyrrolo[3,2-c]pyridine scaffold has revealed key structural features essential for high antiproliferative potency.
-
The Pyrrolopyridine Core : This bicyclic system serves as the foundational scaffold for orienting the key pharmacophoric elements within the colchicine-binding site.
-
The 7-Carbonitrile Group : The nitrile moiety at the 7-position appears to be a critical feature, likely engaging in important interactions within the binding pocket.
-
Substituents on the Scaffold : The nature and position of various substituents on both the pyrrole and pyridine rings significantly modulate the compound's activity. Aromatic and heterocyclic moieties are often explored to optimize binding affinity and physicochemical properties.
The most potent derivatives, such as compound 10t , have been identified through these systematic explorations.[5][6]
In Vitro Evaluation: A Multi-Faceted Approach
A rigorous battery of in vitro assays is required to characterize the biological activity of these inhibitors and validate their mechanism of action.
Antiproliferative Activity Assessment
The primary evaluation of anticancer potential involves determining the concentration at which the compounds inhibit cancer cell growth by 50% (IC₅₀). This is typically performed using colorimetric viability assays such as the MTT or CCK-8 assay across a panel of cancer cell lines.[10][11][12]
Table 1: Antiproliferative Activity of Lead Compound 10t [5][6]
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.12 - 0.21 |
| SGC-7901 | Gastric Cancer | 0.12 - 0.21 |
| MCF-7 | Breast Cancer | 0.12 - 0.21 |
Data represents the reported range of potent activity for the lead compound 10t.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment : Treat the cells with a serial dilution of the 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile compound (e.g., from 0.01 to 100 μM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[12]
Direct Inhibition of Tubulin Polymerization
To confirm that the observed cytotoxicity is due to direct interaction with tubulin, an in vitro tubulin polymerization assay is essential. This cell-free assay measures the assembly of purified tubulin into microtubules over time, which can be monitored by changes in turbidity or fluorescence.[13] Studies have shown that compounds like 10t potently inhibit tubulin polymerization at low micromolar concentrations.[5][6]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [13][14]
-
Reagent Preparation : Prepare purified tubulin protein (e.g., >99% pure bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[14] Include GTP and a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Reaction Setup : In a 384-well microplate, add the test compound at various concentrations to the tubulin solution. Include a negative control (vehicle) and a positive control inhibitor (e.g., colchicine).
-
Initiate Polymerization : Transfer the plate to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition : Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes).
-
Analysis : Plot fluorescence intensity versus time. A potent inhibitor will show a significant reduction in the rate and extent of fluorescence increase compared to the vehicle control.
Cellular Confirmation of Mechanism
To verify that the inhibitor functions as expected in a cellular context, several key experiments are performed.
-
Immunofluorescence Microscopy : This technique allows for the direct visualization of the microtubule network. Cells treated with an effective CBSI will show a diffuse, depolymerized tubulin stain instead of the well-defined filamentous network seen in control cells.[5][6]
-
Cell Cycle Analysis : Using flow cytometry with a DNA-staining dye (e.g., propidium iodide), the distribution of cells in different phases of the cell cycle can be quantified. Treatment with 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives results in a significant accumulation of cells in the G2/M phase.[6]
-
Apoptosis Assay : Flow cytometry analysis using Annexin V and propidium iodide (PI) staining can confirm and quantify the induction of apoptosis in the treated cell population.[6]
Preclinical Potential and Future Directions
The promising in vitro profile of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives establishes them as a compelling new class of anticancer agents.
Physicochemical Properties
An important aspect of drug development is ensuring favorable physicochemical properties. Analysis of lead compounds like 10t has indicated good concordance with Lipinski's rule of five, suggesting potential for acceptable oral bioavailability.[6]
Future Outlook
While the initial data is highly encouraging, further development is required. Key future steps include:
-
Lead Optimization : Further refinement of the scaffold is needed to enhance potency, selectivity, and metabolic stability.[15]
-
In Vivo Efficacy : Evaluation in animal xenograft models is crucial to demonstrate anti-tumor activity in a physiological setting.
-
Pharmacokinetic and Toxicological Profiling : Comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies are necessary to establish a safety and dosing profile for potential clinical trials.
-
Combination Studies : Exploring the synergistic potential of these CBSIs with other classes of anticancer drugs could open new therapeutic avenues.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile scaffold represents a significant advancement in the discovery of novel colchicine-binding site inhibitors. These compounds exhibit potent antiproliferative activity against a range of cancer cell lines, driven by a clear mechanism of action involving the inhibition of tubulin polymerization, G2/M cell cycle arrest, and the induction of apoptosis. With favorable drug-like properties and a well-defined biological profile, this class of molecules holds considerable promise for development as a next-generation therapy for the treatment of cancer.
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The Evolving Landscape of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics
For Immediate Release
[CITY, STATE] – January 25, 2026 – As the quest for novel therapeutic agents continues, the rigid, planar structure of the 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile core has emerged as a privileged scaffold in medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this promising heterocyclic system. By synthesizing data from seminal studies, this document aims to illuminate the causal relationships between structural modifications and biological outcomes, thereby empowering the rational design of more potent and selective drug candidates.
The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-Pyrrolo[3,2-c]pyridine ring system, a bioisostere of indole, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and a defined spatial arrangement of substituents. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a distinct electronic environment that can be finely tuned to optimize interactions with various biological targets.[1] The introduction of a carbonitrile group at the 7-position further modulates the electronic properties of the scaffold and provides an additional point for potential hydrogen bonding, significantly influencing its pharmacological profile.
Derivatives of the broader pyrrolopyridine class have demonstrated a wide array of biological activities, including potent inhibition of kinases such as FMS kinase and Fibroblast Growth Factor Receptor (FGFR), as well as disruption of microtubule dynamics, leading to promising anticancer and anti-inflammatory effects.[2][3][4] This guide will focus specifically on the nuanced SAR of the 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile core, dissecting how modifications at various positions impact its therapeutic potential.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The therapeutic efficacy of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives is intricately linked to the nature and position of various substituents. The following sections dissect the SAR at key positions, drawing upon published data to provide actionable insights for medicinal chemists.
The Pyrrole Moiety (Positions 1, 2, and 3)
The pyrrole fragment of the scaffold plays a crucial role in establishing key interactions with biological targets.
-
Position 1 (N1-H): The N1-H of the pyrrole ring is a critical hydrogen bond donor. In many kinase inhibitor interactions, this proton forms a canonical hydrogen bond with the hinge region of the kinase backbone. Alkylation or substitution at this position can dramatically alter binding affinity and selectivity. For instance, in related pyrrolopyrimidine scaffolds, bulky substituents at the equivalent position can disrupt this key interaction, leading to a loss of activity.
-
Positions 2 and 3: These positions offer vectors for introducing substituents that can probe deeper into the binding pocket of the target protein. The choice of substituent can influence potency, selectivity, and physicochemical properties. For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, the introduction of a diarylamide or diarylurea moiety at these positions was found to be crucial for potent inhibitory activity.[3]
The Pyridine Moiety (Positions 4, 5, and 6)
The pyridine ring contributes to the overall electronic character of the molecule and provides additional points for modification to fine-tune activity and properties.
-
Position 4: Modifications at this position can impact solubility and cell permeability. Introduction of polar groups may enhance aqueous solubility, a desirable property for drug candidates.
-
Position 6: The nature of the substituent at the 6-position can significantly influence the biological activity. In a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, various substitutions at this position led to a range of antitumor activities.[5][6]
Case Study: 1H-Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
A notable example of SAR exploration within this scaffold comes from studies on FMS kinase (CSF-1R) inhibitors. FMS kinase is a key player in the proliferation and survival of monocytes and macrophages and is implicated in various cancers and inflammatory diseases.[3]
A series of eighteen diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine core were synthesized and evaluated for their inhibitory effect against FMS kinase. The lead compound, KIST101029, served as a benchmark for potency.[3]
Table 1: SAR of 1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors [3]
| Compound | R1 | R2 | FMS Kinase IC50 (nM) |
| KIST101029 (Lead) | H | 4-methoxy-phenyl | 96 |
| 1e | H | 4-fluoro-phenyl | 60 |
| 1r | H | 3-chloro-4-fluoro-phenyl | 30 |
-
Causality behind Experimental Choices: The rationale for synthesizing a series of diarylamides and diarylureas stemmed from the known ability of these functionalities to engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. The systematic variation of substituents on the terminal phenyl ring allowed for the exploration of electronic and steric effects on FMS kinase inhibition.
-
Key Insights: The data reveals that substitution on the terminal phenyl ring significantly impacts potency. The introduction of a fluorine atom at the 4-position (compound 1e ) resulted in a 1.6-fold increase in potency compared to the lead compound. More dramatically, the combination of a 3-chloro and 4-fluoro substitution (compound 1r ) led to a 3.2-fold enhancement in inhibitory activity, highlighting the importance of a specific electronic and steric profile for optimal interaction with the FMS kinase active site.[3] Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases and showed potent anti-proliferative activity against various cancer cell lines.[3]
Case Study: 1H-Pyrrolo[3,2-c]pyridines as Tubulin Polymerization Inhibitors
Another promising therapeutic avenue for 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs.[5]
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors. The SAR of these compounds was evaluated against several cancer cell lines.[5][6]
Table 2: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives [5][6]
| Compound | R (at C6) | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | H | >10 | >10 | >10 |
| 10t | 3,4,5-trimethoxyphenyl | 0.12 | 0.15 | 0.21 |
-
Causality behind Experimental Choices: The design strategy for these compounds was based on mimicking the key pharmacophoric features of known colchicine-binding site inhibitors, such as combretastatin A-4. The 1H-pyrrolo[3,2-c]pyridine scaffold served as a rigid core to present the necessary aryl substituents in the correct spatial orientation to interact with the colchicine-binding site on tubulin.
-
Key Insights: The unsubstituted parent compound (10a ) showed no significant anticancer activity. However, the introduction of a 3,4,5-trimethoxyphenyl group at the C6 position (compound 10t ) resulted in a dramatic increase in potency, with IC50 values in the nanomolar range against all three cancer cell lines.[5][6] This highlights the critical role of the C6 substituent in mediating the interaction with the tubulin protein. Further studies demonstrated that compound 10t potently inhibited tubulin polymerization, disrupted microtubule dynamics, and induced G2/M phase cell cycle arrest and apoptosis.[5][6] Molecular modeling studies suggested that the trimethoxyphenyl moiety of 10t forms key hydrogen bonds within the colchicine binding site.[5]
Experimental Protocols: A Foundation for Self-Validating Research
The integrity of any SAR study rests on the robustness and reproducibility of its experimental methods. Below are representative protocols for the synthesis and biological evaluation of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives.
General Synthetic Scheme
A common synthetic route to access the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step sequence starting from commercially available pyridine derivatives.
Caption: Generalized synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile core.
Step-by-Step Methodology:
-
Nitration: A substituted pyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at a key position.
-
Reduction: The nitro group is then reduced to an amino group, typically using iron in the presence of an acid.
-
Cyclization: The resulting aminopyridine undergoes a cyclization reaction, such as the Fischer indole synthesis or a related method, to form the pyrrole ring and generate the 1H-pyrrolo[3,2-c]pyridine scaffold.
-
Functional Group Interconversion: The final step involves the introduction of the carbonitrile group at the 7-position, which can be achieved through various methods such as Sandmeyer reaction of a corresponding amine or cyanation of a halide.
In Vitro Kinase Inhibition Assay (FMS Kinase)
The inhibitory activity of the synthesized compounds against FMS kinase can be determined using a variety of commercially available assay kits.
Caption: Workflow for an in vitro FMS kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the diluted compounds, recombinant FMS kinase enzyme, and ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature for a set period to allow for kinase activity.
-
Substrate Addition: Add a suitable substrate for FMS kinase.
-
Detection: After another incubation period, add a detection reagent that allows for the quantification of substrate phosphorylation (e.g., using fluorescence, luminescence, or radioactivity).
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cell-Based Proliferation Assay
The antiproliferative activity of the compounds can be assessed using various cancer cell lines.
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to the wells and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence, which is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and calculate the IC50 value.
Future Directions and Unanswered Questions
The exploration of the 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile scaffold is far from complete. Key areas for future investigation include:
-
Systematic SAR Studies: A comprehensive study involving the systematic modification of all available positions on the scaffold is needed to build a more complete SAR model.
-
Selectivity Profiling: A broader screening of potent compounds against a larger panel of kinases and other off-target proteins is crucial to understand their selectivity profile and potential for side effects.
-
In Vivo Efficacy: Promising in vitro candidates need to be evaluated in relevant animal models to assess their pharmacokinetic properties, in vivo efficacy, and toxicity.
-
Mechanism of Action Elucidation: For compounds with novel activities, detailed mechanistic studies are required to identify their precise molecular targets and signaling pathways.
By addressing these questions, the scientific community can unlock the full therapeutic potential of the 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile scaffold and pave the way for the development of innovative new medicines.
References
-
Szkatuła, D., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 13(11), 354. [Link]
-
El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3587. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2290074. [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
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- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it a versatile core for the design of pharmacologically active agents. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and virology. The introduction of a carbonitrile (cyano) group at the 7-position can serve as a crucial handle for further chemical modifications or as a key pharmacophoric element, enhancing binding affinity to biological targets.
This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile. The synthetic strategy is bifurcated into two primary stages: the construction of a halogenated pyrrolo[3,2-c]pyridine intermediate, followed by a transition metal-catalyzed cyanation. The causality behind experimental choices, safety precautions, and analytical checkpoints are detailed to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis commences with the preparation of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which is then subjected to a palladium-catalyzed cyanation to yield the target compound. The numbering of the pyrrolo[3,2-c]pyridine core can be ambiguous; for clarity in this protocol, the bromine and subsequent nitrile substituent are located on the pyridine ring.
Part 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 1)
This synthesis involves a multi-step route starting from commercially available 2-bromo-5-methylpyridine. The key transformation is a Lehmstedt-Tanasescu reaction variant, involving the reductive cyclization of a vinyl-substituted nitropyridine oxide.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Bromo-5-methylpyridine | ReagentPlus®, ≥99% | Sigma-Aldrich |
| m-Chloroperbenzoic acid (m-CPBA) | ≤77% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis grade | Sigma-Aldrich |
| Iron powder | -325 mesh, ≥97% | Sigma-Aldrich |
| Acetic acid | Glacial, ≥99.7% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Sodium carbonate | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Sodium sulfate | Anhydrous, ≥99.0% | Sigma-Aldrich |
| Brine (saturated NaCl solution) | - | Lab prepared |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Experimental Protocol
Step 1.1: Synthesis of 2-bromo-5-methylpyridine 1-oxide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methylpyridine (10.0 g, 58.1 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-chloroperbenzoic acid (m-CPBA, 13.0 g, 75.5 mmol, 1.3 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: Portion-wise addition of the oxidizing agent (m-CPBA) is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). The product spot should be more polar than the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically not required for the next step.
Step 1.2: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
This step involves nitration and subsequent reaction with DMF-DMA. A detailed procedure can be found in the supporting information of the cited reference. For the purpose of this protocol, we will proceed from the product of this step.
Step 1.3: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 1) [1][2]
-
To a 250 mL round-bottom flask, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (3.97 g, 13.8 mmol), iron powder (3.11 g, 55.7 mmol, 4.0 equiv), and glacial acetic acid (80 mL).[1][2]
-
Rationale: Iron powder in acetic acid is a classic and effective reagent for the reductive cyclization of ortho-nitrovinylarenes to form indole and azaindole scaffolds. The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.
-
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring for 5 hours.[1][2]
-
Monitor the reaction by TLC (Eluent: 1:2 Hexane/Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the excess iron. Wash the filter cake with ethyl acetate.[1][2]
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.[1][2]
-
Dissolve the residue in ethyl acetate (100 mL) and carefully neutralize by adding a saturated aqueous solution of sodium carbonate until the pH of the aqueous layer is approximately 8.[1][2]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 50 mL).[1][2]
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][2]
-
Purify the crude residue by silica gel column chromatography using a gradient of n-hexane/ethyl acetate (from 2:1 to 1:2) as the eluent to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine as a solid.[2]
Part 2: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile (Target Compound)
This final step involves a palladium-catalyzed cyanation of the previously synthesized bromo-intermediate. Zinc cyanide is used as a less toxic and effective cyanide source.
Materials and Reagents
| Reagent | Grade | Supplier |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 1) | - | Synthesized |
| Zinc cyanide (Zn(CN)₂) | 98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | - | Sigma-Aldrich |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | - | Lab prepared |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Celite® | - | Sigma-Aldrich |
Experimental Protocol
Step 2.1: Palladium-Catalyzed Cyanation
-
Safety First: This reaction involves a cyanide salt and should be performed in a well-ventilated fume hood. All glassware should be quenched with a bleach solution after use.
-
In an oven-dried Schlenk flask, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 g, 5.08 mmol), zinc cyanide (0.42 g, 3.55 mmol, 0.7 equiv), Pd₂(dba)₃ (0.23 g, 0.25 mmol, 5 mol%), and dppf (0.28 g, 0.51 mmol, 10 mol%).
-
Rationale: The combination of a palladium(0) source (Pd₂(dba)₃) and a bulky electron-rich phosphine ligand (dppf) is a highly effective catalytic system for cyanation reactions. Dppf stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Zinc cyanide is used as it is less acutely toxic than alkali metal cyanides and its lower solubility can help prevent catalyst poisoning.
-
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 25 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 30 mL) to remove DMF.
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate as the eluent to yield 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile as a solid.
Visualization of Synthetic Pathway and Workflow
Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar, [Link]
Sources
Mass spectrometry analysis of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
An In-depth Technical Guide to the Mass Spectrometric Analysis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
Abstract
This guide provides a comprehensive framework for the mass spectrometric analysis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Recognizing the critical need for robust and reliable analytical methodologies, this document details optimized protocols for sample preparation, direct infusion analysis via Electrospray Ionization (ESI), and tandem mass spectrometry (MS/MS) for structural elucidation. We delve into the rationale behind key experimental parameters and present a predictive analysis of the compound's fragmentation behavior, offering a self-validating system for researchers. This application note is designed for scientists and professionals in drug development seeking to establish a rigorous analytical workflow for this class of molecules.
Introduction: The Analytical Imperative for Pyrrolopyridines
The 1H-Pyrrolo[3,2-c]pyridine scaffold is a privileged structure in modern pharmacology, forming the core of molecules investigated as potent kinase inhibitors for anticancer therapies.[2][3] The 7-carbonitrile derivative, 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, combines the electron-rich pyrrole ring with the electron-deficient pyridine ring, creating a unique electronic and chemical profile.[1] Accurate characterization and quantification of such compounds are paramount during synthesis, purification, and metabolic studies.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. Due to the presence of basic nitrogen atoms in the pyrrolopyridine ring system, Electrospray Ionization (ESI) is an exceptionally effective and gentle ionization technique, minimizing in-source fragmentation and reliably producing a protonated molecular ion, [M+H]⁺.[4][5] This guide will focus on ESI-MS and ESI-MS/MS to provide not only the molecular weight but also detailed structural information through controlled fragmentation.[6]
Experimental Design & Rationale
The successful mass spectrometric analysis of any small molecule hinges on a well-considered experimental design that accounts for the analyte's specific chemical properties.[7] Our approach is built on optimizing each stage of the workflow, from sample handling to data interpretation.
Overall Analytical Workflow
The logical flow of the analysis is designed to ensure data integrity and reproducibility. It begins with precise sample preparation to ensure compatibility with the ESI source, followed by initial full-scan mass spectrometry to confirm the presence and mass of the target analyte. The final step involves tandem mass spectrometry (MS/MS) to induce fragmentation and generate a characteristic spectral fingerprint for unequivocal identification.
Caption: High-level workflow for MS analysis.
Rationale for Ionization and Solvent System
-
Ionization Mode: The structure of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile contains two nitrogen atoms within its heterocyclic rings, which are basic sites readily accepting a proton. Therefore, positive mode Electrospray Ionization (+ESI) is the logical choice to generate the protonated molecule [M+H]⁺ with high efficiency.[4]
-
Solvent System: A typical solvent system for ESI is a mixture of water and an organic solvent like acetonitrile (ACN) or methanol. This combination ensures solubility and promotes efficient desolvation and ionization in the ESI source.[5] The addition of a small amount of an acid, such as 0.1% formic acid, is crucial. It lowers the pH of the solution, ensuring the analyte is predominantly in its protonated state before it even enters the mass spectrometer, thereby maximizing the signal intensity of the [M+H]⁺ ion.[8]
Detailed Protocols
The following protocols are designed to be self-validating by incorporating systematic steps and quality control checks.
Protocol 1: Sample Preparation
Objective: To prepare a dilute, ionized solution of the analyte suitable for direct infusion into the mass spectrometer. Proper sample preparation is critical to avoid contaminating the instrument and to ensure reproducible results.[9]
Materials:
-
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile and transfer it to a 1 mL volumetric flask. Dissolve the compound in DMSO and bring it to volume. Vortex thoroughly to ensure complete dissolution.
-
Expert Insight: DMSO is used for the initial stock due to its excellent solvating power for a wide range of organic compounds. However, high concentrations of DMSO can cause ion suppression in the ESI source, necessitating significant dilution in the next step.
-
-
Working Solution (e.g., 5 µg/mL): Prepare the infusion solvent by mixing ACN and deionized water in a 1:1 ratio (v/v) and adding formic acid to a final concentration of 0.1%.
-
Pipette 5 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask. Dilute to the mark with the infusion solvent (50:50 ACN:H₂O + 0.1% FA). This yields a final concentration of 5 µg/mL.
-
Final Preparation: Filter the working solution through a 0.22 µm syringe filter directly into a clean infusion syringe to remove any particulates that could clog the transfer lines.
Protocol 2: Mass Spectrometer Operation
Objective: To acquire high-quality full scan and tandem mass spectra of the analyte.
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source is recommended.
Procedure:
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.[7]
-
System Suitability: Infuse a known standard (e.g., reserpine) to verify instrument performance, sensitivity, and resolution.
-
Sample Infusion: Place the syringe containing the analyte's working solution into the syringe pump. Set a low flow rate (e.g., 5-10 µL/min) to ensure a stable spray.
-
MS1 (Full Scan) Acquisition:
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential low-mass fragments.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the expected [M+H]⁺ ion. Refer to Table 1 for typical starting parameters.
-
-
MS2 (Tandem MS) Acquisition:
-
In the instrument software, set up a product ion scan experiment.
-
Set the precursor ion isolation window to the m/z value of the [M+H]⁺ ion identified in the MS1 scan (predicted m/z 144.056).
-
Apply collision energy (CE) to induce fragmentation. It is recommended to perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Expert Insight: The stability of the precursor ion and the energy required for fragmentation depend on the molecule's structure. Ramping the collision energy provides a comprehensive fragmentation profile in a single experiment.[10]
-
Expected Results and Data Interpretation
Molecular Ion and Isotopic Pattern
The chemical formula for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is C₈H₅N₃.
-
Monoisotopic Mass: 143.0483 Da
-
Expected [M+H]⁺ Ion: m/z 144.0561
The full scan MS1 spectrum should show a prominent peak at m/z 144.0561, which corresponds to the protonated molecule. This serves as the primary confirmation of the compound's molecular weight.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogen atoms in the heterocyclic rings are readily protonated.[4] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Nebulizer Gas (N₂) Flow | 1.5 - 2.5 L/min | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in solvent evaporation from the charged droplets. |
| Drying Gas Temperature | 300 - 350 °C | Facilitates desolvation to release gas-phase ions. |
| MS1 Scan Range | m/z 50 - 500 | Broad enough to capture the precursor ion and potential fragments. |
| Precursor Ion (MS/MS) | m/z 144.06 | The monoisotopic mass of the protonated molecule. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation through collision-induced dissociation (CID). |
| Collision Energy (CE) | 10 - 40 eV (Ramp) | A range of energies is used to produce a rich fragmentation spectrum. |
| Table 1: Suggested Mass Spectrometer Parameters. |
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion at m/z 144.06 is expected to yield structurally significant fragment ions. The fused pyrrolopyridine ring system is relatively stable, but specific cleavages can be predicted. The nitrile group (-C≡N) is a key feature.
A primary fragmentation event for many nitrogen-containing heterocycles is the loss of small, stable neutral molecules.[6] For nitriles, the loss of HCN (27 Da) is a characteristic fragmentation pathway.
-
Loss of Hydrogen Cyanide (HCN): The protonated molecular ion ([M+H]⁺, m/z 144.06) can undergo rearrangement and lose a molecule of HCN (mass = 27.01 Da). This would result in a fragment ion at m/z 117.05 . This is often a highly favorable pathway for aromatic nitriles.
-
Loss of Cyano Radical (·CN) followed by H·: While less common, the loss of the cyano radical (26 Da) could occur, followed by hydrogen rearrangement. However, the neutral loss of HCN is mechanistically more plausible.
-
Ring Cleavage: At higher collision energies, the fused ring system itself can fragment. A plausible pathway involves the cleavage of the pyrrole ring, potentially leading to the loss of C₂H₂N·, resulting in a pyridinium-type fragment.
Caption: Predicted primary fragmentation of the analyte.
Conclusion
This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile. By employing positive mode ESI-MS, researchers can reliably determine the molecular weight of the compound. Furthermore, the use of tandem mass spectrometry with optimized collision energy allows for the generation of a characteristic fragmentation pattern, which is critical for unambiguous structural confirmation. The methodologies and predictive data presented herein serve as a comprehensive guide for scientists in pharmaceutical and chemical research, enabling them to develop and validate analytical methods for this important class of heterocyclic compounds.
References
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ResearchGate. (n.d.). An analytical method of heterocyclic amines by LC/MS | Request PDF. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 1h-pyrrolo(3,2-c)pyridine-7-carbonitrile, 2,3-dihydro-1-benzyl-6-((2-(diethylamino)ethyl)amino)-, dihydrochloride. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 25, 2026, from [Link]
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Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved January 25, 2026, from [Link]
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ChemRxiv. (2024, October 22). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved January 25, 2026, from [Link]
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PubMed. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved January 25, 2026, from [Link]
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Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved January 25, 2026, from [Link]
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MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved January 25, 2026, from [Link]
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NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved January 25, 2026, from [Link]
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PubMed. (2013, October 30). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved January 25, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥ | Request PDF. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 25, 2026, from [Link]
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Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved January 25, 2026, from [Link]
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NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Retrieved January 25, 2026, from [Link]
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NIH. (2024, May 30). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectrometry of carbonyl compounds. Retrieved January 25, 2026, from [Link]
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PubMed. (n.d.). [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry]. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2019, June 5). 15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. Retrieved January 25, 2026, from [Link]
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MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved January 25, 2026, from [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved January 25, 2026, from [Link]
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ACS Publications. (2026, January 21). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
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(n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved January 25, 2026, from [Link]
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Application Note: Protocol for High-Throughput Screening of Tubulin Polymerization Dynamics Using 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
Abstract
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, intracellular transport, and structural integrity, making them a validated and critical target for anticancer drug development.[1] This application note provides a detailed protocol for a fluorescence-based in vitro tubulin polymerization assay, designed for the high-throughput screening and characterization of novel compounds. We use 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile as a representative test compound from a chemical class known for diverse biological activities, including potential anticancer properties.[2][3][4] The protocol emphasizes scientific integrity through the mandatory inclusion of positive and negative controls—Paclitaxel (a microtubule stabilizer) and Nocodazole (a destabilizer)—to ensure a self-validating experimental system. We detail the assay principle, step-by-step methodology, data analysis, and interpretation to empower researchers in drug discovery to reliably assess the effects of novel chemical entities on microtubule dynamics.
Scientific Background & Assay Principle
The Dynamic Instability of Microtubules
Microtubules are cytoskeletal polymers that undergo constant cycles of growth (polymerization) and shrinkage (depolymerization) in a process termed "dynamic instability".[5] This behavior is fundamental to their cellular functions.[6] The process is driven by the binding and hydrolysis of Guanosine Triphosphate (GTP) at the exchangeable site on the β-tubulin subunit.[7][8]
-
Polymerization: GTP-bound tubulin dimers have a straight conformation that favors their incorporation into the growing end of a microtubule, forming a stabilizing "GTP cap".[9][10]
-
Depolymerization: Shortly after incorporation, GTP is hydrolyzed to GDP.[11] GDP-bound tubulin induces a conformational strain in the microtubule lattice, making it prone to rapid disassembly once the protective GTP cap is lost.[12] This switch from growth to shrinkage is known as a "catastrophe".[12]
This delicate equilibrium is a prime target for therapeutic intervention. Compounds can either inhibit polymerization (e.g., Nocodazole, Colchicine) or hyper-stabilize microtubules (e.g., Paclitaxel), both of which disrupt mitosis and can lead to apoptotic cell death in rapidly dividing cancer cells.[13][14]
Rationale for Screening 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and potent anticancer agents.[2][4] Some derivatives have been specifically designed as colchicine-binding site inhibitors, directly implicating them in tubulin polymerization disruption.[2] Therefore, screening novel compounds like 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile using this assay is a logical step in identifying new microtubule-targeting agents.
Fluorescence-Based Assay Principle
This protocol utilizes a fluorescence-based reporter system, which offers superior sensitivity and a better signal-to-noise ratio compared to traditional absorbance-based turbidity assays.[15] The assay relies on a fluorescent probe, 4',6-diamidino-2-phenylindole (DAPI), which exhibits significantly higher fluorescence intensity upon binding to polymerized microtubules compared to free tubulin dimers.[16][17] The increase in fluorescence is directly proportional to the mass of microtubule polymer, allowing for real-time kinetic monitoring of polymerization.[18]
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage | Scientist's Notes |
| Purified Tubulin (>99%) | Cytoskeleton, Inc. (T240) | -80°C | Lyophilized tubulin is preferred for stability. Once reconstituted, use immediately or aliquot and flash-freeze in liquid nitrogen. Avoid repeated freeze-thaw cycles. |
| Tubulin General Buffer (GB) | See Section 4.1 for prep | 4°C | The PIPES buffer system is critical for maintaining pH 6.9, optimal for in vitro polymerization. MgCl2 is an essential cofactor. |
| GTP Solution (100 mM) | Sigma-Aldrich (G8877) | -80°C | GTP is the energy source for polymerization.[19] Prepare single-use aliquots to prevent degradation from freeze-thaw cycles. |
| DAPI Solution (10 mM) | Thermo Fisher (D1306) | -20°C | Protect from light. DAPI is the fluorescent reporter.[16] |
| Paclitaxel (10 mM stock) | Sigma-Aldrich (T7402) | -20°C | Positive control for stabilization. Solubilize in anhydrous DMSO. |
| Nocodazole (10 mM stock) | Sigma-Aldrich (M1404) | -20°C | Positive control for inhibition.[20] Solubilize in anhydrous DMSO. |
| 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile | Custom Synthesis/Vendor | Per supplier | Test compound. Prepare a concentrated stock (e.g., 10-50 mM) in 100% anhydrous DMSO. |
| Anhydrous DMSO | Sigma-Aldrich (D2650) | Room Temp | Use a fresh bottle to avoid water contamination, which can affect compound solubility. |
| Glycerol, sterile | Sigma-Aldrich (G5516) | Room Temp | Used as a cryoprotectant and to promote polymerization. |
| Black, clear-bottom 96-well plates | Corning (3603) | Room Temp | Black walls minimize light scatter and autofluorescence. Half-area plates are recommended to conserve reagents.[21] |
| Fluorescence Plate Reader | Any model with T° control | N/A | Must be capable of kinetic reads at 37°C with Ex/Em wavelengths for DAPI (~355 nm / ~450 nm). |
Experimental Workflow & Planning
A successful and trustworthy experiment relies on careful planning and the inclusion of proper controls.
Visualization of the Experimental Workflow
Caption: High-level overview of the tubulin polymerization assay workflow.
Designing a Self-Validating Plate Layout
For each experiment, you must include controls that validate the assay's performance. This ensures that any observed effect from your test compound is real and not an artifact.
-
Negative Control (Vehicle): Shows the baseline polymerization rate. Typically contains DMSO at the same final concentration as the test wells.
-
Positive Control (Inhibitor): Nocodazole. This should result in a flat or significantly suppressed polymerization curve.[22]
-
Positive Control (Stabilizer): Paclitaxel. This should result in a faster and higher polymerization curve, often with a reduced or eliminated lag phase.[14][23]
-
Blank: Contains all components except tubulin. This is used to subtract background fluorescence.
Table 1: Example 96-Well Plate Layout for Dose-Response Analysis
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | Blank | Blank | Test Cmpd 1 | Test Cmpd 1 | Test Cmpd 1 | Test Cmpd 5 | Test Cmpd 5 | Test Cmpd 5 | Paclitaxel | Paclitaxel | Paclitaxel |
| B | Vehicle | Vehicle | Vehicle | Test Cmpd 2 | Test Cmpd 2 | Test Cmpd 2 | Test Cmpd 6 | Test Cmpd 6 | Test Cmpd 6 | Nocodazole | Nocodazole | Nocodazole |
| C | Vehicle | Vehicle | Vehicle | Test Cmpd 3 | Test Cmpd 3 | Test Cmpd 3 | Test Cmpd 7 | Test Cmpd 7 | Test Cmpd 7 | Nocodazole | Nocodazole | Nocodazole |
| D | Vehicle | Vehicle | Vehicle | Test Cmpd 4 | Test Cmpd 4 | Test Cmpd 4 | Test Cmpd 8 | Test Cmpd 8 | Test Cmpd 8 | Paclitaxel | Paclitaxel | Paclitaxel |
| E | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| F | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| G | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| H | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| Test Cmpd 1-8 represent serial dilutions of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile. All wells are run in triplicate. |
Detailed Step-by-Step Protocol
CRITICAL: Tubulin polymerization is highly sensitive to temperature.[21] Keep all reagents and plates on ice until the final step of initiating the reaction at 37°C.
Reagent Preparation
-
Tubulin General Buffer (GB) (1X): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare from stocks and store at 4°C.
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin powder in ice-cold 1X GB to a final concentration of 10 mg/mL. Let it sit on ice for 15 minutes with gentle flicking to ensure complete solubilization. Do not vortex.
-
Compound Dilution Series:
-
Prepare a 2 mM stock of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a range of concentrations (e.g., 2 mM down to 100 nM).
-
Prepare 100 µM stocks of Paclitaxel and Nocodazole in DMSO.
-
Scientist's Note: The final assay volume will be 100 µL. If you add 5 µL of your compound stock, the final DMSO concentration will be 5%. Ensure the DMSO concentration is consistent across all wells, including the vehicle control.
-
Assay Assembly (On Ice)
-
Prepare the Assay Master Mix: In a microcentrifuge tube on ice, combine the following components in order. This recipe is for 10 reactions (plus overage).
| Component | Stock Conc. | Volume per 10 rxns | Final Conc. |
| 1X General Buffer (GB) | 1X | 585 µL | ~0.8X |
| Glycerol | 100% | 100 µL | 10% |
| DAPI | 10 mM | 1 µL | 10 µM |
| GTP | 100 mM | 10 µL | 1 mM |
| Reconstituted Tubulin | 10 mg/mL | 250 µL | 2.5 mg/mL |
| Total Volume | 946 µL |
-
Aliquot Master Mix: Gently mix by inversion and immediately pipette 95 µL of the Master Mix into each well of your pre-chilled 96-well plate according to your layout.
-
For Blank wells, use a separate mix that contains all components except tubulin.
-
-
Add Compounds: Carefully add 5 µL of your diluted test compound, control compound, or pure DMSO (for vehicle wells) to the appropriate wells.
-
Pro-Tip: Pipette up and down gently 2-3 times within the well to mix, but avoid introducing bubbles.
-
Data Acquisition
-
Pre-warm the Plate Reader: Set the plate reader's incubation chamber to 37°C at least 30 minutes before starting the assay.[21]
-
Initiate Polymerization: Immediately place the 96-well plate into the pre-warmed reader.
-
Kinetic Reading: Configure the instrument to read fluorescence intensity every 60 seconds for a total of 60-90 minutes.
-
Excitation: ~355 nm
-
Emission: ~450 nm
-
Scientist's Note: Polymerization typically shows three phases: a lag phase (nucleation), a rapid growth phase (elongation), and a plateau (steady-state). Ensure your read time is sufficient to capture the entire curve.[15]
-
Data Analysis & Interpretation
Data Processing
-
Background Subtraction: For each time point, subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Plotting the Data: Plot the background-subtracted fluorescence intensity (Y-axis) against time (X-axis) for each concentration of your test compound and controls.
Interpreting the Results
The shape of the kinetic curve reveals the compound's mechanism of action.
Caption: Expected polymerization curves for controls and test compounds.
-
No Effect: The curve for 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile overlaps with the vehicle (DMSO) curve.
-
Inhibition of Polymerization: The curve is suppressed, similar to Nocodazole. The maximum fluorescence (plateau) is lower, and the rate of polymerization (slope) is reduced. This indicates the compound prevents microtubule formation.[20][24]
-
Promotion/Stabilization of Polymerization: The curve rises faster and reaches a higher plateau than the vehicle, similar to Paclitaxel. This suggests the compound enhances polymerization or stabilizes existing microtubules against disassembly.[25][26]
Quantitative Analysis
For dose-response experiments, key parameters can be extracted to quantify compound potency:
-
Vmax (Maximum Rate): Calculate the maximum slope of the linear growth phase for each concentration.
-
IC₅₀ (Inhibitors): Plot the Vmax or plateau fluorescence against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the concentration that causes 50% inhibition.
-
EC₅₀ (Stabilizers): Similarly, determine the concentration that produces 50% of the maximal stabilizing effect.
References
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Hölzel Diagnostika. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Available at: [Link]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK006P). Available at: [Link]
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Arai, T., & Kaziro, Y. (1977). Role of GTP in the Assembly of Microtubules. The Journal of Biochemistry. Available at: [Link]
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Horio, T., & Hotani, H. (1986). The role of dynamic instability in microtubule organization. PMC. Available at: [Link]
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Gaskin, F. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
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MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. MDPI. Available at: [Link]
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Coombes, C., et al. (2020). Mechanics and kinetics of dynamic instability. eLife. Available at: [Link]
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Mandal, K., et al. (2015). Microtubule depolymerization induces traction force increase through two distinct pathways. Journal of Cell Science. Available at: [Link]
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Xu, K., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization. PMC. Available at: [Link]
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Bonne, D., et al. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. PubMed. Available at: [Link]
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Al-Bassam, J., et al. (2002). Insights into the mechanism of microtubule stabilization by Taxol. PNAS. Available at: [Link]
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PubMed. (2020). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]
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Castle, B. T., et al. (2017). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. Available at: [Link]
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Marx, A., et al. (1993). Effects of the fluorescence dye DAPI on microtubule structure in vitro. PubMed. Available at: [Link]
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Biology LibreTexts. (2021). Microtubules and Dynamic Instability. Biology LibreTexts. Available at: [Link]
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ResearchGate. (2017). Microtubule depolymerization by nocodazole treatment. ResearchGate. Available at: [Link]
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Amos, L. A., & Löwe, J. (1999). How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. Available at: [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Mechanobiology Institute, NUS. What is microtubule dynamic instability?. Available at: [Link]
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Vasquez, R. J., et al. (1997). Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro. Molecular Biology of the Cell. Available at: [Link]
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Patsnap Synapse. What is the mechanism of Paclitaxel?. Available at: [Link]
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JoVE. Video: Microtubule Instability. Available at: [Link]
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Hyman, A. A., et al. (1992). Role of GTP hydrolysis in microtubule dynamics. Molecular Biology of the Cell. Available at: [Link]
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El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
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PNAS. (2019). Unveiling the catalytic mechanism of GTP hydrolysis in microtubules. PNAS. Available at: [Link]
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De, S., et al. (2021). Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry. PubMed Central. Available at: [Link]
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Reddit. (2011). A question for the Cell Biologists out there: is GTP necessary for the assembly of microtubules?. Reddit. Available at: [Link]
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RSC Publishing. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
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PNAS. (2019). GTP-tubulin loves microtubule plus ends but marries the minus ends. PNAS. Available at: [Link]
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- 9. reddit.com [reddit.com]
- 10. rupress.org [rupress.org]
- 11. pnas.org [pnas.org]
- 12. Video: Microtubule Instability [jove.com]
- 13. stemcell.com [stemcell.com]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 16. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - CH [thermofisher.com]
- 17. 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. cellron.com [cellron.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 24. molbiolcell.org [molbiolcell.org]
- 25. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Characterizing Apoptosis Induced by 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile Derivatives In Vitro
I. Introduction and Scientific Background
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential.[1] Derivatives of this scaffold have demonstrated potent anti-cancer activities through diverse mechanisms, including the inhibition of FMS kinase and fibroblast growth factor receptor (FGFR).[2][3] Notably, a specific derivative of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile, referred to as compound 10t, has been identified as a powerful anti-cancer agent that functions as a colchicine-binding site inhibitor.[4][5] By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic agents that can selectively trigger apoptosis in cancer cells are highly sought after. The induction of apoptosis via microtubule disruption typically engages the intrinsic (or mitochondrial) pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[6] A shift in the Bax/Bcl-2 ratio in favor of Bax leads to mitochondrial outer membrane permeabilization (MOMP), a critical event often referred to as the "point of no return."[7][8] This results in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm, which activates a cascade of executioner caspases, primarily caspase-3 and caspase-7, culminating in cell death.[9]
This guide provides a comprehensive, multi-assay strategy to rigorously characterize the pro-apoptotic activity of 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives in vitro. The protocols herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness. We will detail methods to quantify apoptosis, measure key molecular events in the intrinsic pathway, and ultimately build a cohesive mechanistic understanding of the compound's action.
II. Experimental Design and Strategic Workflow
A robust investigation into apoptosis requires a multi-pronged approach to confirm the mode of cell death and elucidate the underlying mechanism. A single assay is insufficient; converging evidence from multiple, independent measurements provides the necessary scientific rigor.
Core Hypothesis: Treatment of cancer cells with 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile derivative X (Compound X) induces dose- and time-dependent apoptosis via the intrinsic mitochondrial pathway.
To test this, we propose the following experimental workflow, which progresses from phenotypic observation to mechanistic analysis.
Caption: A multi-phase workflow for characterizing apoptosis.
III. Core Experimental Protocols
Protocol 1: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining
Principle: This is the gold standard for detecting apoptosis by flow cytometry.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, it stains late apoptotic and necrotic cells where membrane integrity is lost.[10] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primarily necrotic cells (rare).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Compound X (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Gently wash the adherent cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity. Enzymatic methods like trypsin can damage the membrane and lead to false positives.
-
Combine the detached cells with their corresponding medium from the first step.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant and wash the cell pellet twice with ice-cold PBS. This removes any residual media components that could interfere with staining.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[13]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.[12]
-
-
Analysis:
Data Interpretation:
| Quadrant | Annexin V | Propidium Iodide (PI) | Cell Population |
|---|---|---|---|
| Lower Left (LL) | - | - | Viable Cells |
| Lower Right (LR) | + | - | Early Apoptotic Cells |
| Upper Right (UR) | + | + | Late Apoptotic/Necrotic Cells |
| Upper Left (UL) | - | + | Necrotic Cells |
Calculate the percentage of apoptotic cells as (% Early Apoptotic + % Late Apoptotic).
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a lipophilic, cationic probe that serves as a sensitive indicator of mitochondrial health. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 enters the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm).[14] In apoptotic cells, the collapse of ΔΨm prevents JC-1 accumulation in the mitochondria; it remains in the cytoplasm as monomers that emit green fluorescence (~529 nm).[14] A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.
Materials:
-
MitoProbe™ JC-1 Assay Kit
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - for positive control
-
Culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate for plate reader analysis or in 6-well plates for flow cytometry. Treat with Compound X, vehicle control, and a positive control. For the positive control, treat cells with 50 µM CCCP for 30 minutes to induce rapid membrane depolarization.[15]
-
JC-1 Staining:
-
Prepare the JC-1 staining solution by diluting the stock in pre-warmed culture medium to a final concentration of ~2 µM (optimization may be required).[15]
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[16]
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or assay buffer to remove any background fluorescence.[16]
-
-
Analysis:
-
Add 100 µL of assay buffer to each well.
-
Plate Reader: Measure fluorescence intensity for J-aggregates (Excitation ~535 nm / Emission ~595 nm) and J-monomers (Excitation ~485 nm / Emission ~535 nm).[16]
-
Flow Cytometry: Analyze cells using channels appropriate for FITC (green) and PE/PE-Texas Red (red).
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A significant decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Expected Results Summary:
| Treatment | Red Fluorescence | Green Fluorescence | Red/Green Ratio | Interpretation |
|---|---|---|---|---|
| Vehicle Control | High | Low | High | Healthy Mitochondria |
| Compound X | Low | High | Low | Mitochondrial Depolarization |
| CCCP (Positive Control) | Very Low | Very High | Very Low | Complete Depolarization |
Protocol 3: Determination of Caspase-3/7 Activity
Principle: Caspases-3 and -7 are the primary executioner caspases. Their activation is a definitive marker of apoptosis. This protocol uses a luminogenic assay, such as the Caspase-Glo® 3/7 Assay.[9] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[17] Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[9]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled, multi-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. The opaque walls reduce well-to-well crosstalk. Treat cells as described in previous protocols.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[17] Allow it to equilibrate to room temperature before use.
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.[9] The reagent contains a detergent to lyse the cells, releasing the caspases.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Interpretation: The luminescence signal is directly proportional to caspase-3/7 activity. Present data as fold-change in activity relative to the vehicle control after subtracting background luminescence (from wells with no cells).
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
Principle: Western blotting allows for the semi-quantitative analysis of specific protein levels.[18] To investigate the upstream regulation of the intrinsic pathway, we will measure the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bax/Bcl-2 ratio is a strong indicator that the cell is primed for apoptosis via the mitochondrial pathway.[7]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membrane
-
Primary antibodies: Rabbit anti-Bax, Mouse anti-Bcl-2, Rabbit or Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the band intensity of Bax and Bcl-2 to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio for each treatment condition.
IV. Mechanistic Synthesis and Pathway Visualization
The collective data from these assays allows for the construction of a putative signaling pathway. If Compound X treatment leads to (1) an increased Bax/Bcl-2 ratio, (2) a loss of mitochondrial membrane potential, (3) activation of caspase-3/7, and (4) externalization of phosphatidylserine, it strongly supports a mechanism involving the intrinsic apoptotic pathway initiated by microtubule disruption.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
V. References
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Retrieved from [Link]
-
ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2022, May 7). Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia. Retrieved from [Link]
-
ResearchGate. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine or 1H-pyrrolo[2,3-b]pyridine are found in approved or experimental drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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Probing the Anticancer Potential of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile: A Detailed Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyrrolopyridines
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several approved drugs and numerous clinical candidates.[1] Its structural resemblance to the purine ring of ATP allows for effective competition at the ATP-binding sites of various kinases, a critical family of enzymes often dysregulated in cancer.[2] This has led to the successful development of kinase inhibitors like vemurafenib for melanoma treatment. Beyond kinase inhibition, derivatives of the 1H-Pyrrolo[3,2-c]pyridine core have emerged as potent anticancer agents by targeting a different critical component of cell division: tubulin.[3]
This application note provides a comprehensive, in-depth guide to conducting molecular docking studies on 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile, a representative member of this promising class of compounds. We will delve into the scientific rationale behind each step of the process, from target selection and preparation to the execution and analysis of the docking simulation. This guide is designed to be a practical and scientifically rigorous resource for researchers seeking to explore the therapeutic potential of this and related molecules.
The Biological Target: Tubulin and the Colchicine Binding Site
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key target for small molecules that inhibit tubulin polymerization.[4] Binding of a ligand to this site physically prevents the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly.[5]
Recent studies have demonstrated that derivatives of 1H-Pyrrolo[3,2-c]pyridine are potent inhibitors of tubulin polymerization, exhibiting significant anticancer activity against various cancer cell lines.[3] Molecular modeling suggests that these compounds bind to the colchicine site, forming key hydrogen bond interactions with residues such as Threonine-α179 and Asparagine-β349.[3] Therefore, for the purpose of this protocol, we will focus on docking 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile into the colchicine binding site of tubulin.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a defined scoring function that estimates the binding energy.[6]
This protocol will primarily focus on the application of AutoDock Vina, a widely used, open-source molecular docking program known for its accuracy and efficiency.[7] However, the principles and general workflow are applicable to other popular docking software such as Schrödinger's Glide and CCDC's GOLD.[8][9]
Experimental Workflow Overview
The molecular docking workflow can be conceptually broken down into four main stages: preparation of the ligand and receptor, definition of the binding site (grid generation), execution of the docking simulation, and analysis of the results.
Figure 1: A generalized workflow for molecular docking studies.
Detailed Protocol for Molecular Docking of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
This section provides a step-by-step protocol for performing a molecular docking study. While specific commands are provided for a selection of open-source tools, the underlying principles are broadly applicable.
Part 1: Preparation of the Ligand (1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile)
Accurate preparation of the ligand is crucial for a successful docking simulation. This involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds.
1.1. Obtain the 2D Structure:
-
The chemical structure of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem. For this protocol, we will use the dihydro-derivative found on PubChem as a starting point, with the understanding that the aromatic form would be used in a real research scenario.[10]
1.2. Generate a 3D Conformation:
-
Convert the 2D structure into a 3D conformation. This can be done using software like Open Babel or the 3D structure generation tools available in molecular modeling packages. It is important to generate a low-energy conformation.
1.3. Ligand Preparation for Docking (using AutoDockTools):
-
Input: A 3D structure of the ligand in a common format (e.g., MOL2, PDB).
-
Procedure:
-
Launch AutoDockTools (ADT).
-
Go to Ligand -> Input -> Open and select the ligand file.
-
ADT will automatically detect the root of the molecule and allow you to define the rotatable bonds. Ensure that all relevant single bonds are defined as rotatable to allow for conformational flexibility during docking.
-
Go to Ligand -> Output -> Save as PDBQT. This will generate a PDBQT file which contains the ligand's coordinates, atom types, and information about its rotatable bonds.
-
Part 2: Preparation of the Receptor (Tubulin)
The receptor structure needs to be carefully prepared to ensure it is suitable for docking. This involves removing unwanted molecules, adding hydrogen atoms, and assigning charges.
2.1. Obtain the Receptor Structure:
-
Download the crystal structure of tubulin in complex with a colchicine-site inhibitor from the Protein Data Bank (PDB). A suitable entry is 4O2B , which is a tubulin-colchicine complex.[11] Another option is 1SA0 .[5]
2.2. Receptor Preparation (using AutoDockTools):
-
Input: The PDB file of the receptor (e.g., 4O2B.pdb).
-
Procedure:
-
Launch ADT.
-
Go to File -> Read Molecule and open the PDB file.
-
Clean the Protein:
-
Remove water molecules: Edit -> Delete Water.
-
Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential for binding.
-
-
Add Hydrogens:
-
Go to Edit -> Hydrogens -> Add. Select Polar Only as only polar hydrogens are typically involved in interactions.
-
-
Assign Charges:
-
Go to Edit -> Charges -> Add Kollman Charges.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the prepared tubulin molecule. This will generate a PDBQT file for the receptor.
-
-
Part 3: Grid Generation
A grid box defines the three-dimensional space within the binding site where the docking simulation will be performed.
3.1. Define the Binding Site:
-
The binding site can be defined based on the position of the co-crystallized ligand in the original PDB structure.
-
In ADT, go to Grid -> Grid Box....
-
Adjust the center and dimensions of the grid box to encompass the entire colchicine binding site. The box should be large enough to allow for the free rotation and translation of the ligand but not excessively large to avoid unnecessary computational cost.
3.2. Generate the Grid Parameter File:
-
Once the grid box is defined, go to File -> Close saving current. This will save the grid parameters to a grid parameter file (.gpf).
3.3. Run AutoGrid:
-
AutoGrid calculates the interaction energies for each atom type in the ligand with the receptor at each grid point.
-
In a terminal, run the command: autogrid4 -p your_receptor.gpf -l your_receptor.glg
Part 4: Running the Docking Simulation with AutoDock Vina
With the prepared ligand, receptor, and grid files, the docking simulation can now be executed.
4.1. Create a Configuration File:
-
Create a text file (e.g., conf.txt) with the following information:
-
The center and size values should match those defined in the grid generation step.
-
4.2. Run AutoDock Vina:
-
In a terminal, run the command: vina --config conf.txt --log docking_log.txt
-
This will initiate the docking simulation. Vina will output a PDBQT file (docking_results.pdbqt) containing the predicted binding poses and their corresponding binding affinities, and a log file with additional information.
Analysis and Interpretation of Docking Results
Binding Affinity:
The primary quantitative output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable binding interaction.[12] This value can be used to rank different ligands or different poses of the same ligand.
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. |
| RMSD (Å) | Root Mean Square Deviation from a reference structure (if available). Lower values indicate a better prediction of the binding pose.[6] |
Analysis of Binding Poses:
The docking_results.pdbqt file contains multiple binding poses for the ligand. These should be visually inspected to assess their plausibility.
5.2.1. Visualization of Docked Poses:
-
Use molecular visualization software such as PyMOL or Discovery Studio Visualizer to view the docked poses in the context of the receptor's binding site.[13][14]
-
In PyMOL, you can load both the receptor PDBQT file and the docking results PDBQT file. The different poses can be viewed as separate models.
5.2.2. Identification of Key Interactions:
-
Analyze the interactions between the ligand and the protein for the best-scoring poses. Key interactions to look for include:
-
Hydrogen Bonds: These are crucial for specificity and affinity.[15] Tools within PyMOL and Discovery Studio can identify and display hydrogen bonds.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute significantly to binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Figure 2: Logical flow for the analysis of molecular docking results.
Conclusion and Future Directions
This application note has provided a detailed protocol for conducting molecular docking studies of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile with its putative target, tubulin. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental studies and the design of more potent analogs.
It is important to remember that molecular docking is a computational prediction and should be validated experimentally. Techniques such as in vitro tubulin polymerization assays and cell-based cytotoxicity assays can confirm the biological activity of the compound. Furthermore, site-directed mutagenesis of the key interacting residues identified through docking can provide strong evidence for the predicted binding mode.
The continued application of computational tools like molecular docking, in conjunction with experimental validation, will undoubtedly accelerate the discovery and development of novel anticancer agents based on the promising 1H-Pyrrolo[3,2-c]pyridine scaffold.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. [Link]
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Protein-ligand docking 101 - running a simulation in GOLD Try. (n.d.). CCDC. [Link]
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Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity. (n.d.). PMC - NIH. [Link]
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Docking and scoring. (n.d.). Schrödinger. [Link]
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How to perform ensemble docking with GOLD. (n.d.). CCDC. [Link]
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1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. (2004). RCSB PDB. [Link]
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Introduction to the Discovery Studio Visualizer. (n.d.). Adriano Martinelli. [Link]
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1h-pyrrolo(3,2-c)pyridine-7-carbonitrile, 2,3-dihydro-1-benzyl-6-((2-(diethylamino)ethyl)amino)-, dihydrochloride. (n.d.). PubChemLite. [Link]
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Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PMC - NIH. [Link]
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HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]
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Hydrogen Bond Analysis Tutorial | BioChemCoRe 2018. (n.d.). BioChemCoRe. [Link]
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Tubulin-Colchicine complex (4o2b) - structure. (n.d.). InterPro - Pfam. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
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Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. (2024). YouTube. [Link]
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Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]
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Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. (2023). MDPI. [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
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How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
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Tubulin structure and detail of the colchicine binding site located... (n.d.). ResearchGate. [Link]
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Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. (2026). ACS Omega. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]
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How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. (2025). YouTube. [Link]
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Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2025). PMC - NIH. [Link]
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Application Notes & Protocols: Strategic Formulation of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile for Preclinical Animal Studies
Abstract: The transition of a novel chemical entity from discovery to in vivo testing is a critical juncture where the success of preclinical trials hinges on the biopharmaceutical properties of the formulation. This guide provides a comprehensive framework for the systematic development of a stable and effective formulation for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, a heterocyclic compound representative of many modern drug candidates. We address the foundational pre-formulation assessments, detail a logical vehicle selection strategy, and provide explicit, step-by-step protocols for preparing various formulation types, from simple suspensions to complex co-solvent and cyclodextrin-based systems. The causality behind each step is explained to empower researchers to make informed decisions, ensuring the delivery of an accurate, homogenous, and stable dose that yields reproducible and reliable pharmacokinetic and toxicological data.
Introduction: The Formulation Imperative
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors for applications in oncology.[1][2] However, like many nitrogen-containing aromatic structures, this compound is anticipated to have low aqueous solubility, presenting a significant hurdle for achieving adequate systemic exposure in animal models.[3]
Section 1: Foundational Pre-Formulation Assessment
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is mandatory.[6] This phase is critical, as the physicochemical properties of the API dictate the entire formulation strategy. Given the early stage of development, API availability is often limited, necessitating efficient and data-rich experimental design.[6]
Physicochemical Characterization: The Blueprint for Formulation
Understanding the intrinsic properties of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is the first and most crucial step.
-
Aqueous Solubility: This is the most critical parameter. It should be determined at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the physiological environments of the stomach and intestines. Poor solubility (typically <10 µg/mL) immediately signals the need for enabling formulation technologies.
-
pKa: The ionization constant (pKa) of the pyrrolopyridine core will determine the extent of ionization at different physiological pHs.[7] Since the compound has basic nitrogen atoms, its solubility will likely be pH-dependent. This knowledge can be leveraged by using acidic buffers to create simple solutions if the pKa is in a suitable range.
-
LogP/LogD: The partition coefficient provides insight into the compound's lipophilicity. A high LogP value often correlates with poor aqueous solubility and a preference for lipid-based formulations.
-
Solid-State Properties: Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point. Amorphous forms or different polymorphs can have drastically different solubilities and stability profiles.
Analytical Method Development: The Quality Control Cornerstone
A reliable analytical method is required to quantify the compound's concentration in the formulation vehicles. This is non-negotiable for ensuring dose accuracy and assessing stability.[5]
-
Rationale: A specific and sensitive method, typically Reversed-Phase High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (RP-HPLC-UV/MS), must be developed and validated.[8][9] This method will be the workhorse for confirming the concentration of the final formulation and for stability testing.
-
Protocol: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[10]
Section 2: Vehicle Selection Strategy
The choice of vehicle is a balance between solubilization capacity and physiological tolerability.[11] Excipients should only be used when necessary and in the smallest justifiable amounts to avoid confounding the study results with vehicle-induced biological effects.[6][12]
A Logic-Driven Approach to Vehicle Selection
The selection process should follow a tiered, logical progression, starting with the simplest and safest options. The goal is to find a vehicle that can dissolve the highest required dose in a volume appropriate for the chosen animal model and route of administration.
Below is a decision-making workflow for selecting an appropriate vehicle system.
Caption: Vehicle Selection Decision Workflow.
Common Vehicle Systems: Properties and Considerations
The table below summarizes common excipients used in preclinical formulations. The choice depends on the route of administration, required concentration, and the compound's properties.
| Vehicle System | Components | Primary Use & Rationale | Potential Liabilities |
| Aqueous Solutions | Saline, PBS, Citrate/Acetate Buffers | Ideal for water-soluble compounds. Physiologically compatible and minimal biological effect. pH modification can solubilize ionizable compounds. | Limited utility for poorly soluble, non-ionizable compounds. |
| Co-solvent Systems | PEG-400, Propylene Glycol (PG), DMSO, Ethanol | Increases solubility by reducing solvent polarity. Effective for many poorly soluble compounds.[3] | Can cause toxicity (hemolysis, renal/liver effects) at high concentrations.[12][13] May cause drug precipitation upon injection into aqueous physiological environment. |
| Complexation Agents | Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes where the hydrophobic API resides within the cyclodextrin cavity, enhancing aqueous solubility.[14][15] | Can be viscosity-limiting at high concentrations. Potential for renal toxicity with unmodified cyclodextrins.[4] |
| Aqueous Suspensions | Water with suspending agents (e.g., 0.5% Methylcellulose) and wetting agents (e.g., 0.1% Tween 80) | Used when solubilization is not feasible. Particle size reduction is key.[3] Wetting agents improve dispersibility. | Risk of non-uniform dosing if suspension is not homogenous. Physical instability (settling, caking). Potential for altered absorption kinetics compared to a solution. |
Section 3: Detailed Formulation Protocols
The following protocols provide step-by-step methodologies for preparing formulations for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile. All preparations should be performed in a clean environment using calibrated equipment.
Protocol 3.1: Co-Solvent Formulation (e.g., 10% DMSO / 40% PEG 400 / 50% Saline)
-
Rationale: This vehicle is a common starting point for poorly soluble compounds intended for intravenous (IV) or oral (PO) administration. DMSO is a powerful solvent, while PEG 400 helps to bridge the polarity between DMSO and the final aqueous component, reducing the risk of precipitation upon dilution.[16]
-
Materials:
-
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile (API)
-
Dimethyl sulfoxide (DMSO), ≥99.9% purity
-
Polyethylene glycol 400 (PEG 400), low peroxide grade
-
Sterile 0.9% Saline
-
Sterile glass vials, magnetic stirrer, and stir bars
-
Calibrated pipettes and analytical balance
-
-
Step-by-Step Methodology:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 10 mL/kg).
-
Weigh API: Accurately weigh the required amount of API into a sterile glass vial.
-
Initial Solubilization: Add the calculated volume of DMSO (10% of the final volume). Vortex or sonicate briefly until the API is fully dissolved. A clear solution should be observed.
-
Add Co-solvent: Add the calculated volume of PEG 400 (40% of the final volume). Mix thoroughly until the solution is homogenous.
-
Aqueous Dilution: Slowly add the sterile saline (50% of the final volume) to the organic phase while stirring continuously. Crucial Step: Add the aqueous phase slowly to prevent shock precipitation of the API.
-
Final Homogenization: Stir the final mixture for 15-30 minutes. Visually inspect for any precipitation or cloudiness. The final formulation should be a clear, homogenous solution.
-
QC Check: Take an aliquot of the final formulation and determine the API concentration using the validated HPLC method. The concentration should be within ±10% of the target.
-
Protocol 3.2: Cyclodextrin-Based Formulation (e.g., 20% w/v HP-β-CD in Water)
-
Rationale: HP-β-CD is a widely used and safe excipient for increasing the aqueous solubility of hydrophobic compounds.[14] It is particularly useful for IV administration where co-solvents might cause hemolysis.
-
Materials:
-
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin grade
-
Sterile Water for Injection (WFI)
-
Sterile glass vials, magnetic stirrer, and stir bars
-
pH meter and solutions for adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)
-
-
Step-by-Step Methodology:
-
Prepare Cyclodextrin Vehicle: Weigh the required amount of HP-β-CD and dissolve it in approximately 80% of the final volume of WFI. Stir until a clear solution is formed. This may take 30-60 minutes.
-
Weigh and Add API: Accurately weigh the API and add it directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir the mixture vigorously for 4-24 hours at room temperature. Sonication can be used intermittently to aid dissolution. The goal is to allow the API to form an inclusion complex with the HP-β-CD.
-
pH Adjustment (Optional): If the compound's solubility is pH-dependent, adjust the pH to a range where solubility is maximized while remaining physiologically acceptable (typically pH 4-8).
-
Final Volume Adjustment: Once the API is fully dissolved (the solution should appear clear), add WFI to reach the final target volume.
-
Sterile Filtration (for IV): If intended for IV administration, filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
QC Check: Verify the final concentration using the validated HPLC method.
-
Section 4: Quality Control and Stability Assessment
A formulation is only useful if it is stable for the duration of the study. "Fit-for-purpose" stability studies are essential to ensure that the animal receives the intended dose.[17]
Verifying Homogeneity and Concentration
-
Protocol: Immediately after preparation (T=0), take samples from the top, middle, and bottom of the bulk formulation. Analyze each using the validated HPLC method.
-
Acceptance Criteria: The concentration of each sample should be within ±10% of the target concentration, and the relative standard deviation (%RSD) between the samples should be ≤5%.
Short-Term Stability Testing
-
Rationale: This test determines how long the formulation can be stored before administration without significant degradation or physical changes.
-
Protocol:
-
Store aliquots of the formulation under the intended storage conditions (e.g., room temperature, 2-8°C) and also at an accelerated condition (e.g., 40°C).
-
At specified time points (e.g., 4 hours, 24 hours, 48 hours, 7 days), visually inspect the samples for precipitation, color change, or crystallization.
-
Quantify the API concentration at each time point using HPLC.
-
-
Acceptance Criteria: The formulation is considered stable if the API concentration remains within 90-110% of the initial (T=0) concentration and no physical changes are observed.[17]
Example Stability Data Summary:
| Formulation | Storage Condition | Time Point | Concentration (% of Initial) | Visual Appearance |
| 2 mg/mL in 10/40/50 DMSO/PEG/Saline | Room Temp | 24 hours | 98.7% | Clear, colorless |
| 2 mg/mL in 10/40/50 DMSO/PEG/Saline | 40 °C | 24 hours | 97.5% | Clear, colorless |
| 5 mg/mL in 20% HP-β-CD | Room Temp | 48 hours | 101.2% | Clear, colorless |
| 5 mg/mL in 20% HP-β-CD | 2-8 °C | 7 days | 99.3% | Clear, colorless |
Section 5: Considerations for Animal Dosing
The final formulation must be compatible with the chosen animal model and route of administration.
Route of Administration and Dose Volume Limits
The volume of the dose administered is critical to avoid adverse events and ensure proper absorption.[18] Exceeding recommended volumes can cause pain, tissue damage, or distress, compromising animal welfare and data quality.[19]
| Species | Route | Maximum Recommended Volume (mL/kg) [19][20] |
| Mouse | Oral (gavage) | 10 (up to 40 with justification) |
| Intravenous (IV) | 5 (bolus), 25 (slow infusion) | |
| Intraperitoneal (IP) | 20 | |
| Subcutaneous (SC) | 10 | |
| Rat | Oral (gavage) | 10 (up to 40 with justification) |
| Intravenous (IV) | 5 (bolus), 20 (slow infusion) | |
| Intraperitoneal (IP) | 10 | |
| Subcutaneous (SC) | 5 |
-
Causality: These limits are based on the anatomical and physiological capacity of the animal. For example, the stomach capacity limits oral gavage volume, while blood volume and cardiac capacity limit rapid IV infusions.[18]
Potential Vehicle-Related Toxicities
It is imperative to run a vehicle-only control group in toxicology studies.
-
DMSO: Can cause local irritation and has been reported to interfere with some biological assays.[12]
-
PEG 400: Generally safe, but high doses can cause osmotic diarrhea or renal effects.[12]
-
Tween 80: Can cause hypersensitivity reactions in some species, particularly dogs.
-
Cyclodextrins: High doses of HP-β-CD can cause osmotic diarrhea when given orally and potential renal effects when given IV at very high concentrations.[21]
The overall formulation development and validation workflow is summarized in the diagram below.
Caption: End-to-End Formulation Development Workflow.
Conclusion
The formulation of a poorly soluble compound like 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile for animal studies is a systematic, data-driven process. By beginning with thorough physicochemical characterization and following a logical, tiered approach to vehicle selection, researchers can develop a robust, stable, and safe formulation. The protocols and principles outlined in this guide are designed to ensure dose accuracy and reproducibility, thereby increasing the reliability and translational value of preclinical pharmacokinetic and toxicological data. A well-designed formulation is not merely a delivery vehicle; it is a critical tool for unlocking the true therapeutic potential of a novel drug candidate.
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Preclinical Formulation Development. (n.d.). SGS. Retrieved January 25, 2026, from [Link]
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Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Q1 Stability Testing of Drug Substances and Drug Products. (2024, April 11). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
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Stability Studies in Pharmaceuticals. (2022, June 7). CMC Pharma. Retrieved January 25, 2026, from [Link]
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Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023, July 21). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Retrieved January 25, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
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A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources. Retrieved January 25, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 25, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione. (2026, January 22). Pipzine Chemicals. Retrieved January 25, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in Aqueous Buffers
Welcome to the technical support center for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound in their experimental workflows. As a molecule of interest in kinase inhibition and anticancer research, achieving consistent and reliable aqueous solubility is paramount for obtaining accurate and reproducible results.[1][2] This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the physicochemical principles governing the solubility of this compound.
Understanding the Molecule: Predicted Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent properties of the 1H-pyrrolo[3,2-c]pyridine scaffold. While experimental data for the 7-carbonitrile derivative is not extensively published, we can extrapolate from data on related isomers and computational predictions to guide our approach.[3]
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~143.15 g/mol | Low molecular weight is generally favorable for solubility. |
| Predicted LogP | ~1.5 | Indicates a moderate lipophilicity, suggesting that while it has some preference for non-polar environments, it is not excessively "greasy."[3] |
| Predicted Basic pKa | ~2.5 | The pyridine nitrogen is weakly basic. At physiological pH (~7.4), the molecule will be predominantly in its neutral, less soluble form. Protonation at acidic pH could enhance solubility.[3] |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | Can participate in hydrogen bonding with water. |
| Hydrogen Bond Acceptors | 3 (pyridine N, nitrile N) | The nitrile group and pyridine nitrogen can act as hydrogen bond acceptors, which can aid in solvation by water.[3] |
The presence of the electron-withdrawing nitrile group is expected to increase the polarity of the molecule compared to the parent 1H-pyrrolo[3,2-c]pyridine.[3] However, the overall lipophilicity and the weakly basic nature of the pyridine ring are key factors contributing to its limited aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, dissolved in DMSO, precipitates immediately upon dilution in my aqueous assay buffer. What is happening and how can I prevent this?
This is a very common issue known as "DMSO shock" or precipitation upon dilution. While your compound may be highly soluble in 100% DMSO, its solubility in the final aqueous buffer is the critical factor.[4] The DMSO concentration dramatically decreases upon dilution, and if the aqueous buffer cannot maintain the compound in solution at the desired concentration, it will precipitate.
Causality: The primary issue is the supersaturation of your compound in a solvent system (the final aqueous buffer) where it has low intrinsic solubility.
Troubleshooting Workflow:
Troubleshooting Decision Workflow
Detailed Solutions:
-
Decrease the Concentration of Your DMSO Stock: Counterintuitively, using a more dilute DMSO stock solution can sometimes resolve the issue.[4] This forces you to use a larger volume of the stock, thereby increasing the final percentage of DMSO in your assay, which can help maintain solubility.
-
Optimize the Final DMSO Concentration: Determine the highest concentration of DMSO your cells or assay can tolerate without adverse effects (typically between 0.1% and 0.5% for cell-based assays).[5] Then, prepare your dilutions to reach this final DMSO concentration.
-
Employ a Stepwise Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration. This can prevent the rapid change in solvent environment that triggers precipitation.[5]
Q2: I've optimized my DMSO concentration, but I still see some precipitation over time. What other strategies can I employ?
If optimizing the DMSO concentration is insufficient, you will need to modify the composition of your aqueous buffer to increase the solubility of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile.
1. pH Adjustment:
-
Principle: Based on the predicted basic pKa of ~2.5, the pyridine nitrogen in the ring system can be protonated.[3] By lowering the pH of your buffer to be at or below the pKa, you increase the proportion of the more soluble, ionized form of the compound.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and your target assay pH).
-
Attempt to dissolve your compound directly in these buffers or dilute your DMSO stock into them.
-
Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using UV-Vis spectroscopy or HPLC.
-
-
Caution: Ensure that the adjusted pH is compatible with your biological assay. Significant deviations from physiological pH can impact cell viability and protein function.
2. Use of Co-solvents:
-
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[6]
-
Common Co-solvents for in vitro Assays:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Protocol:
-
Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-5%).
-
Test the solubility of your compound in these co-solvent-containing buffers.
-
Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your assay readout.[7]
-
Co-solvent Selection Guide:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can be cytotoxic at higher concentrations.[7] |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated in many cell lines. |
| PEG 400 | 1-10% | Often used in preclinical formulations for its low toxicity. |
3. Incorporation of Surfactants or Cyclodextrins:
-
Surfactants:
-
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble drug molecules in their hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[8][9]
-
Examples: Tween® 20, Tween® 80, Pluronic® F-68.
-
Considerations: Start with very low concentrations (e.g., 0.01-0.1%) and verify that the surfactant itself does not interfere with your assay.
-
-
Cyclodextrins:
-
Principle: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[10][11]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Prepare a stock solution of the cyclodextrin in your buffer and then add your compound or DMSO stock to this solution.
-
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a precise amount of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the solid compound.
-
Gently warm the mixture (to no more than 37°C) and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.
Protocol 2: Stepwise Dilution into Aqueous Buffer
-
Begin with your 10 mM DMSO stock solution.
-
Perform an intermediate dilution into a solution containing a higher percentage of DMSO than your final assay condition (e.g., dilute 1:10 into a 10% DMSO/buffer solution).
-
Use this intermediate dilution to make the final dilution into your assay buffer to achieve the desired final compound concentration and a low final DMSO concentration (e.g., <0.5%).
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are crucial building blocks in medicinal chemistry due to their diverse biological activities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue.
| Potential Cause & Explanation | Troubleshooting Suggestion |
| Inefficient Ring Formation: The core pyrrolopyridine ring system may not be forming efficiently. This can be due to suboptimal reaction conditions for the chosen synthetic route, such as a Fischer-type reaction or a condensation approach.[3] | Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. For instance, in a palladium-catalyzed cross-coupling reaction to form the pyrrole ring, screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands can significantly impact the yield.[4] |
| Poor Quality Starting Materials: Impurities in the starting materials, such as substituted pyridines or pyrroles, can interfere with the reaction, leading to side products or inhibiting the catalyst. | Verify Starting Material Purity: Analyze all starting materials by NMR, LC-MS, or other appropriate analytical techniques before use. If necessary, purify them by recrystallization or column chromatography. |
| Decomposition of Product or Intermediates: The target molecule or key intermediates may be unstable under the reaction conditions, leading to degradation. | Modify Reaction Conditions: Consider lowering the reaction temperature or shortening the reaction time. If the reaction is air- or moisture-sensitive, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Isomeric Impurities
The synthesis of pyrrolopyridines can sometimes lead to the formation of structural isomers, which can be difficult to separate from the desired product.[1][5]
| Potential Cause & Explanation | Troubleshooting Suggestion |
| Lack of Regioselectivity: In reactions involving the fusion of the pyrrole and pyridine rings, the cyclization may occur at different positions, leading to a mixture of isomers. | Employ Directing Groups: Introduce a directing group on one of the starting materials to favor the desired regioselectivity. The choice of protecting groups on the pyrrole nitrogen can also influence the outcome of subsequent reactions.[6] |
| Rearrangement Reactions: Under certain conditions, particularly with N-1 unsubstituted pyrrolopyridines, rearrangement to other isomeric forms can occur.[1] | Protecting Group Strategy: Utilize a suitable protecting group for the pyrrole nitrogen (e.g., SEM, Boc) to prevent rearrangement and unwanted side reactions.[4] The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile can be challenging.
| Potential Cause & Explanation | Troubleshooting Suggestion |
| Co-eluting Impurities: Impurities with similar polarity to the product can make separation by standard column chromatography difficult.[5] | Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A common starting point is a gradient of ethyl acetate in hexanes.[7][8] If separation is still poor, consider using a different stationary phase, such as alumina, or employing reversed-phase chromatography. |
| Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of nitrogen-containing heterocyclic compounds.[5] | Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. Alternatively, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.[5] |
| Incomplete Removal of Reagents: Residual catalysts (e.g., palladium) or inorganic salts from the reaction can contaminate the final product. | Thorough Work-up: Ensure the reaction work-up is effective in removing these impurities. This may involve aqueous washes with specific pH adjustments, filtration through a pad of Celite, or treatment with a scavenger resin to remove metal catalysts. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1H-Pyrrolo[3,2-c]pyridine core?
A1: Several strategies exist, but two common approaches are the construction of the pyrrole ring onto a pre-functionalized pyridine or the functionalization of a pre-existing 1H-pyrrolo[3,2-c]pyridine scaffold.[9] Fischer indole synthesis variations and transition metal-catalyzed cross-coupling reactions are frequently employed for ring construction.[3]
Q2: How can I introduce the carbonitrile group at the 7-position?
A2: The cyano group is typically introduced via a palladium-catalyzed cyanation of a halogenated precursor (e.g., 7-bromo- or 7-iodo-1H-pyrrolo[3,2-c]pyridine).[9] Alternatively, a multi-step sequence involving formylation, conversion to an oxime, and subsequent dehydration can be used.[1]
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. For detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Many of the reagents used, such as organometallic compounds and cyanating agents, are toxic and/or reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a common synthetic route to 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, along with a troubleshooting workflow.
Protocol: Palladium-Catalyzed Cyanation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
This protocol describes the introduction of the nitrile functionality onto a pre-formed pyrrolopyridine core.
Materials and Reagents:
-
7-Bromo-1H-pyrrolo[3,2-c]pyridine (starting material)
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 7-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile.
Data Summary Table: Typical Reagent Quantities and Yields
| Reagent | Molar Eq. | Typical Yield (%) |
| 7-Bromo-1H-pyrrolo[3,2-c]pyridine | 1.0 | - |
| Zinc cyanide (Zn(CN)₂) | 0.6 | - |
| Pd₂(dba)₃ | 0.05 | - |
| dppf | 0.1 | - |
| Product | - | 60-85 |
Visualizing the Workflow: Troubleshooting Flowchart
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision-making flowchart for troubleshooting the synthesis.
IV. Conclusion
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, while presenting certain challenges, can be successfully optimized by careful attention to reaction conditions, starting material purity, and purification techniques. This guide provides a framework for troubleshooting common issues and improving the overall efficiency of the synthesis. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved January 25, 2026, from [Link]
-
Li, Y., Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300234. [Link]
-
Gulewicz, K., Błaszczyk, M., & Janecka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Gilla, G., & Guillarme, S. (2013). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 17(23), 2792-2808. [Link]
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (Master's Thesis). Graz University of Technology.
-
Wang, Y., Li, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry, 46, 116362.
-
Wang, Y., Li, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6529. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1655.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 25, 2026, from [Link]
-
Blanco-Carapia, R. E., Aguilar-Rangel, E. A., & Zhu, J. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4123. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5124. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11475-11491. [Link]
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sci-hub.box [sci-hub.box]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile Derivatives
Welcome to the technical support center for handling 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and achieve reliable experimental results.
Introduction: The Solubility Challenge
The 1H-Pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] However, the planar, rigid nature of this heterocyclic system, often combined with crystalline packing forces, leads to high lattice energy and consequently, poor aqueous solubility. This presents a significant hurdle for in vitro assays, formulation development, and ultimately, achieving adequate bioavailability. This guide provides a systematic approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives consistently showing poor solubility?
A1: The poor solubility of these derivatives typically stems from a combination of factors inherent to their molecular structure:
-
High Crystal Lattice Energy: The planar structure of the pyrrolopyridine ring system facilitates strong intermolecular π-π stacking in the solid state. These strong interactions require significant energy to overcome during dissolution, resulting in low solubility.
-
Hydrophobicity: The aromatic nature of the core structure is inherently non-polar, leading to low affinity for aqueous media.[2]
-
Low Polarity: While the nitrogen atoms in the rings can participate in hydrogen bonding, the overall molecule is often dominated by hydrophobic surfaces, especially with various substitutions common in drug discovery programs.
Understanding these underlying causes is the first step in devising an effective solubilization strategy.
Q2: What is the first and most critical step when I encounter a solubility issue with a new derivative for an in vitro assay?
A2: The immediate goal for in vitro screening is to prepare a high-concentration stock solution, typically in an organic solvent, which can then be diluted into your aqueous assay buffer.
The recommended first step is to create a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds.
Best Practices for Stock Solution Preparation:
-
Start with a High Concentration: Aim for a stock concentration of 10-20 mM in 100% DMSO. This provides flexibility for subsequent dilutions.
-
Ensure Complete Dissolution: Use gentle warming (30-40°C) and vortexing or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm the absence of any solid particles.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation and prevent solvent evaporation. When thawing for use, allow the vial to come to room temperature completely and vortex thoroughly before opening to ensure homogeneity.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in DMSO, crashes out when the solvent environment abruptly changes to a less favorable aqueous one.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%. High concentrations of DMSO can be toxic to cells and may interfere with assay components.
-
Use a Co-solvent Strategy: If direct dilution fails, a co-solvent system can be effective. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent mixture, thereby increasing the solubility of non-polar compounds.[3][4]
-
Intermediate Dilution: Perform a serial dilution. For instance, dilute the 10 mM DMSO stock to 1 mM in a 50:50 mixture of DMSO and your aqueous buffer, then further dilute this intermediate solution to your final concentration in the assay buffer.
Q4: How do I choose the right organic co-solvent, and what are the common options?
A4: The choice of co-solvent depends on the specific compound and the tolerance of your experimental system (e.g., cell-based vs. biochemical assay). The goal is to find a solvent that is miscible with water and has a lower dielectric constant, which helps to solubilize hydrophobic molecules.[5]
| Co-Solvent | Properties & Considerations | Typical Final Concentration in Assay |
| DMSO | Strong solubilizer, but can have cellular effects. | < 1% |
| Ethanol | Less toxic than DMSO, but also a weaker solvent for highly lipophilic compounds. | < 1-2% |
| PEG 400 | Polyethylene glycol 400 is a non-toxic, water-miscible polymer. Good for increasing solubility.[5] | < 5% |
| Propylene Glycol | Similar to PEG 400, often used in formulations. | < 5% |
Always run a vehicle control (assay buffer + co-solvent) to ensure the solvent itself does not affect your experimental results.
Q5: When should I consider pH modification to improve solubility?
A5: pH modification is a powerful technique if your molecule has ionizable groups. The 1H-Pyrrolo[3,2-c]pyridine scaffold contains basic nitrogen atoms. Protonation of these nitrogens at acidic pH will result in a charged species, which is generally much more soluble in aqueous media than the neutral form.
-
When to Use: If your compound has a pKa in a physiologically relevant range (and your assay can tolerate a pH shift), this can be highly effective.
-
How to Implement: Prepare a pH-solubility profile by attempting to dissolve your compound in a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.4). The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[6]
-
Caution: Be aware that pH changes can affect protein activity, cell viability, and compound stability. Always confirm that the chosen pH is compatible with your assay system.
Q6: Simple methods are not working. What are some advanced formulation strategies I can explore?
A6: For particularly challenging compounds, especially those intended for in vivo studies, more advanced formulation techniques may be necessary. These methods aim to either increase the surface area of the drug or encapsulate it in a more soluble form.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from water and increasing its apparent solubility.[7][8][9]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix.[10][11][12] The amorphous form of a drug has higher kinetic solubility than its stable crystalline form.[13][14] ASDs can be prepared by methods like spray drying or hot-melt extrusion.[15]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and solubility.[15][16]
Troubleshooting Guides & Protocols
Workflow for Solubility Enhancement
This diagram outlines a systematic approach to troubleshooting the solubility of your 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives.
Caption: Decision workflow for addressing solubility issues.
Protocol 1: Systematic Co-Solvent Screening
Objective: To identify a suitable co-solvent system for achieving the desired final concentration of the compound in an aqueous buffer without precipitation.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Co-solvents: Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Clear microplate or glass vials.
Method:
-
Prepare Intermediate Solutions: In separate tubes, prepare 1 mM intermediate solutions of your compound by diluting the 10 mM DMSO stock 1:10 into each of the following solvent systems:
-
100% DMSO (Control)
-
100% Ethanol
-
100% PEG 400
-
50:50 DMSO:PBS
-
50:50 Ethanol:PBS
-
-
Final Dilution: Add a small volume of each 1 mM intermediate solution to your final aqueous buffer to achieve the target concentration (e.g., for a 10 µM final concentration, add 1 µL of 1 mM intermediate to 99 µL of buffer).
-
Observation: Mix well and let the solutions stand at room temperature for 30 minutes.
-
Analysis: Visually inspect each solution for signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, measure the absorbance at 600 nm; an increase in absorbance indicates scattering from precipitated material.
-
Selection: Choose the co-solvent system that results in a clear solution at the highest compound concentration. Remember to include a vehicle control in your final experiments.
Protocol 2: pH-Dependent Solubility Profiling
Objective: To determine if altering the pH can improve the aqueous solubility of the compound.
Materials:
-
Compound in solid form.
-
A series of buffers with varying pH values (e.g., 0.1 M citrate buffer for pH 4.0 and 5.0; 0.1 M phosphate buffer for pH 6.0 and 7.4).
-
Shaker/incubator.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Method:
-
Prepare Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure that undissolved solid is clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, like acetonitrile or DMSO) and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. A significant increase in solubility at lower pH values indicates that protonation of the basic nitrogens is an effective solubilization strategy.
Advanced Formulation Mechanisms
Caption: Mechanisms of advanced solubilization techniques.
References
- Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed.
- Solubilization techniques used for poorly w
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online.
- Preparing Solutions. Chemistry LibreTexts.
- Factors Affecting Solubility. Chemistry LibreTexts.
- Special Issue : Cyclodextrins in Drug Formul
- How to tackle compound solubility issue. Reddit.
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Improving API Solubility by Salt and Cocrystal Form
- Some Factors Affecting the Solubility of Polymers.
- 1H-pyrrolo[3,2-c]pyridine, 3-bromo-4-chloro. Pipzine Chemicals.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
- Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. YouTube.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Solubilization techniques used for poorly w
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn.
- Solution-making str
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
- CYCLODEXTRINS IN DRUG FORMULATIONS: PART I.
- Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. YouTube.
- Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
- Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
- Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Technology Networks.
- How to prepare a stock solution from a substance of unknown concentr
- Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
- Techniques to improve the solubility of poorly soluble drugs.
- 1H,2H,3H-pyrrolo(3,2-c)pyridine. PubChem.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
- (PDF) Study of pH-dependent drugs solubility in water.
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Navigating the Stability of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in DMSO: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experimental results.
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic core in modern drug discovery, with derivatives showing promise in various therapeutic areas.[1][2] However, like many complex organic molecules, its stability in solution, particularly in a versatile yet potentially reactive solvent like DMSO, is not guaranteed and requires careful consideration.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in DMSO?
A1: Based on the chemical structure, the primary stability concerns for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in DMSO solution are:
-
Hydrolysis: The nitrile (-CN) group is susceptible to hydrolysis, which can convert it to a carboxamide and subsequently to a carboxylic acid. This process can be catalyzed by trace amounts of water, acid, or base in the DMSO.[5][6][7]
-
Oxidation: The electron-rich pyrrole ring of the pyrrolopyridine core is prone to oxidation.[8][9] This can be exacerbated by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of light.
-
Photodegradation: Many heterocyclic compounds are sensitive to light, particularly UV radiation.[10][11] Exposure can lead to complex degradation pathways, including ring opening or rearrangement.
-
DMSO-Mediated Degradation: DMSO is not always an inert solvent. It can contain water, and at elevated temperatures or in the presence of certain catalysts, it can decompose and participate in reactions.[12][13][14][15]
Q2: What are the ideal storage conditions for a stock solution of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in DMSO?
A2: To maximize the shelf-life of your stock solution, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down the rate of chemical degradation. |
| Light Exposure | Store in amber vials or wrapped in foil | Protects the compound from photodegradation.[16] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation of the pyrrole ring. |
| Container | Use high-quality glass vials with tight-fitting caps | Prevents contamination and solvent evaporation.[16] |
| DMSO Quality | Use anhydrous, high-purity DMSO | Minimizes water-mediated hydrolysis of the nitrile group.[17][18][19] |
| Freeze-Thaw Cycles | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture and promote precipitation.[17][18] |
Q3: How can I monitor the stability of my 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile solution?
A3: Regular analytical assessment is crucial. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for stability studies. A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, providing clues to the degradation pathway.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any new species formed in the solution.
It is best practice to establish a baseline analytical profile of a freshly prepared solution and compare it to aged samples.[21]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in DMSO.
Issue 1: My DMSO stock solution has changed color (e.g., turned yellow or brown).
This is a common indicator of chemical degradation. The color change is often due to the formation of conjugated systems or polymeric byproducts resulting from oxidation or other complex reactions.
Troubleshooting Workflow for Solution Discoloration
Caption: Troubleshooting flowchart for discolored DMSO stock solutions.
Issue 2: I'm observing new peaks in my HPLC or LC-MS analysis.
The appearance of new peaks is a clear sign of degradation or the presence of impurities. The retention time and mass-to-charge ratio (from LC-MS) can provide clues to the identity of these new species.
Potential Degradation Pathways of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
Caption: Potential degradation pathways of the target compound.
Recommended Action Plan:
-
Confirm the Identity of the Parent Compound: Ensure the main peak corresponds to the correct mass of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile.
-
Analyze the New Peaks:
-
Hydrolysis Products: Look for masses corresponding to the addition of water (M+18 for the amide, M+19 for the carboxylic acid).
-
Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can intentionally degrade a small sample of the compound under controlled conditions (e.g., acid, base, peroxide, heat, light).[22][23][24] This can help to match the degradation products seen in your stored sample to those generated under specific stress conditions.
Experimental Protocol: Forced Degradation Study
-
Prepare separate solutions of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile in DMSO.
-
Expose the solutions to the following stress conditions:
-
Acidic: Add a small amount of 0.1 M HCl.
-
Basic: Add a small amount of 0.1 M NaOH.
-
Oxidative: Add a small amount of 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to UV light.
-
-
Incubate for a defined period (e.g., 24 hours).
-
Analyze the stressed samples by LC-MS and compare the resulting chromatograms to that of your aged stock solution.
Issue 3: I am seeing a decrease in the biological activity of my compound over time.
A loss of potency is a strong indication that the concentration of the active parent compound has decreased due to degradation. Even a small percentage of degradation can significantly impact the results of sensitive biological assays.
Recommended Action Plan:
-
Quantify the Purity of Your Stock Solution: Use a validated HPLC method with a reference standard to determine the exact concentration of the parent compound remaining in your stock solution.
-
Always Use Freshly Prepared Dilutions: For critical experiments, prepare fresh dilutions from a recently analyzed and confirmed stock solution.
-
Consider Solubility Issues: Ensure that the compound is not precipitating out of your assay medium upon dilution from the DMSO stock. This can also lead to an apparent loss of activity.[21]
Conclusion
While 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is a promising scaffold, its stability in DMSO solution cannot be taken for granted. A proactive approach to storage and handling, coupled with regular analytical monitoring, is essential for ensuring the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, you can mitigate the risks of compound instability and have greater confidence in your experimental outcomes.
References
- Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Clement, B. et al. (1993). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 23(12), 1383-1397.
- Guillard, C. et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 155-168.
- Hassan, A. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2583-2590.
- Kwiecień, A. et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 23(9), 2333.
- Waybright, T. J. et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
- Kozikowski, B. A. et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Journal of Visualized Experiments.
- Shaw, S. J. et al. (2013). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews, 42(24), 9355-9382.
- Chang, C. Y. et al. (2009). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes.
- Dyachenko, V. D. et al. (2018). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)
- Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480.
- Szeliga, J. et al. (2021).
- Alsante, K. M. et al. (2011). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-848.
- Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
- Wikipedia. (2024). Dimethyl sulfoxide.
- Han, D. et al. (2021). Enhanced photocatalytic degradation of tetracycline by constructing a controllable Cu2O–TiO2 heterojunction with specific crystal facets. Nanoscale, 13(31), 13495-13505.
- Popa-Burke, I. G. et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38338-38344.
- Shawali, A. S. et al. (2012). Tandem Reactions Using Nitrile Imines: Synthesis of Some Novel Heterocyclic Compounds with Expected Biological Activity. Oriental Journal of Chemistry, 28(1), 1-10.
- Gissot, A. et al. (1983). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 179-185.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- El-Mekkawi, D. M. et al. (2017). Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. Photochemistry and Photobiology, 93(6), 1336-1354.
- Koga, Y. et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2715-2721.
- Engeloch, C. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Wróbel, M. et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Antioxidants, 10(5), 789.
- Wang, R. et al. (2022). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Letters, 24(11), 2020-2024.
- Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480.
- Williams, Z. J. et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9891-9900.
- dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
- Markovic, I. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
- Wang, Z. et al. (2020). Divergent decomposition pathways of DMSO mediated by solvents and additives. Tetrahedron Letters, 61(12), 151614.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Han, D. et al. (2021). Enhanced photocatalytic degradation of tetracycline by constructing a controllable Cu2O–TiO2 heterojunction with specific crystal facets. RSC Advances, 11(43), 26867-26875.
- Njardarson, J. T. et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.
- Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Wikipedia. (2024). Ambergris.
- Mori, H. et al. (2024). Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. Organic Letters.
- Szakacs, G. et al. (2004). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 149-173). CRC Press.
- Kamberi, M. et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation.
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Minimizing off-target effects of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
Welcome to the technical support guide for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating and understanding the off-target effects associated with this potent chemical scaffold. Our goal is to equip you with the knowledge to design more precise experiments, interpret your data accurately, and accelerate your research.
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its potent inhibitory activity against various protein kinases.[1][2] Derivatives of this structure have shown promise as inhibitors of key signaling proteins like FMS kinase (CSF-1R), making them valuable tools for research in oncology and inflammatory diseases.[2][3] However, like many small molecule inhibitors, achieving absolute target specificity is a significant challenge. Off-target interactions can lead to ambiguous experimental results, cellular toxicity, or other confounding effects that complicate data interpretation.[4][5]
This guide provides a structured approach to proactively predict, identify, and experimentally validate the activity of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, ensuring your results are both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a particular concern for kinase inhibitors like this one?
Q2: My cells are showing high toxicity at concentrations where I don't expect to see strong inhibition of my primary target. Is this an off-target effect?
A: It is highly probable. If the observed cytotoxicity occurs at concentrations significantly lower than the IC₅₀ or Kᵢ for your primary target, or in cell lines that do not express the primary target, an off-target liability is the most likely cause. Some derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been reported to inhibit tubulin polymerization, a powerful cytotoxic mechanism completely distinct from kinase inhibition.[9] This highlights the importance of considering structurally unrelated off-targets in addition to other kinases.
Q3: How can I proactively assess the selectivity of my 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile derivative?
A: A multi-pronged approach is best:
-
In Silico Prediction: Before beginning wet-lab experiments, use computational tools to predict potential off-targets. Ligand-based methods compare your molecule to databases of compounds with known activities, while structure-based methods dock your molecule into the binding sites of various kinases.[4][10]
-
Kinase Selectivity Profiling: The gold standard is to experimentally screen your compound against a large panel of purified kinases (e.g., a 400+ kinase panel). This provides an empirical measure of its selectivity and identifies specific off-targets.[11][12][13]
-
Cell-Based Validation: Confirm that the compound's effect in cells is due to on-target activity. This can be done by showing that the phenotype is lost in cells where the target gene has been knocked out or knocked down.
Q4: What is the difference between biochemical potency (IC₅₀) and cellular efficacy (EC₅₀), and why might they differ?
A: Biochemical potency (IC₅₀) is measured in a simplified, cell-free system with purified enzymes. Cellular efficacy (EC₅₀) is measured in a complex cellular environment. A significant discrepancy (often >10-fold) between these values can arise from several factors unrelated to off-targets, such as poor cell membrane permeability, rapid metabolism of the compound, or efflux by cellular pumps. However, it can also be an indicator of off-target effects if the cellular phenotype is driven by a more sensitive off-target than your primary target.
Troubleshooting Guide: Navigating Unexpected Results
This section addresses common experimental issues through a cause-and-effect framework.
Scenario 1: Unexpected or Inconsistent Cellular Phenotype
-
Observation: You observe a potent biological effect (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the primary target, or the effect varies across different cell lines.
-
Causality: This often points to the inhibition of one or more off-target proteins whose expression or importance varies between cell types. For example, while your primary target might be FMS kinase, a potent off-target effect on a critical cell cycle kinase like CDK2 could produce a dominant G2/M arrest phenotype.[9]
-
Troubleshooting Workflow:
-
Confirm On-Target Engagement: Use a cellular target engagement assay. For a kinase inhibitor, the most direct method is a Western blot to check the phosphorylation status of a direct downstream substrate of your target kinase. A reduction in phosphorylation confirms the inhibitor is engaging the intended target in the cell.
-
Perform a Broad Kinase Screen: Use a commercial service to run a kinase selectivity panel at a fixed concentration (e.g., 1 µM). This will provide a global view of the compound's selectivity.
-
Cross-Reference Off-Targets: Analyze the list of identified off-targets. Are any of these kinases known to be critical in the signaling pathways of your cellular model? This can explain the unexpected phenotype.
-
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
-
Observation: Your compound has a biochemical IC₅₀ of 30 nM against the purified target kinase, but requires 1 µM to achieve a 50% effect in your cell-based assay.[2]
-
Causality: In a cellular context, your inhibitor must compete with high physiological concentrations of ATP (1-10 mM), which can be much higher than the ATP concentration used in biochemical assays (often at or below the Kₘ of ATP).[11] This competition can significantly reduce the apparent potency of ATP-competitive inhibitors. Other factors include cell permeability and compound stability.
-
Troubleshooting Workflow:
-
Re-run Biochemical Assay at High ATP: If possible, perform the biochemical kinase assay using a physiological concentration of ATP (e.g., 1 mM). This will give a more cell-relevant IC₅₀ value.
-
Evaluate Cell Permeability: Use standard assays like PAMPA or Caco-2 to determine if the compound can efficiently cross the cell membrane.
-
Assess Compound Stability: Incubate the compound in your cell culture medium for the duration of your experiment and use LC-MS to quantify its concentration over time. Compound degradation can lead to a loss of efficacy.
-
Data Presentation: Kinase Inhibitory Profile of Representative Pyrrolopyridines
The following table summarizes publicly available data for representative compounds from the pyrrolopyridine class to illustrate typical potency and selectivity profiles.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Key Off-Targets Noted | Reference |
| Compound 1r | FMS (CSF-1R) | 30 | 84 (BMDM cells) | Selective over a panel of 40 kinases | [2] |
| Compound 10t | (Antiproliferative) | N/A | 120-210 (HeLa, SGC-7901, MCF-7) | Tubulin Polymerization | [9] |
| Compound 4h | FGFR1 | 7 | >1000 (4T1 cells, proliferation) | FGFR2 (9nM), FGFR3 (25nM) | [14][15] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Visualization of Key Workflows & Concepts
Off-Target Assessment Workflow
This diagram outlines a systematic approach to identifying and mitigating off-target effects.
Caption: A systematic workflow for off-target identification and validation.
On-Target vs. Off-Target Kinase Inhibition
This diagram illustrates how a single inhibitor can affect multiple signaling pathways.
Caption: A single inhibitor can block both intended and unintended pathways.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally identify potential off-target kinases for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile before committing to expensive biochemical screening.
Principle: This protocol uses ligand-based screening, which compares the chemical structure of your compound to a large database of compounds with known biological activities. A high similarity score to a compound known to inhibit a particular kinase suggests a potential interaction.
Methodology:
-
Obtain Compound Structure: Generate a 2D or 3D structure file for your compound (e.g., SMILES or SDF format).
-
Select a Prediction Tool: Utilize publicly available or commercial platforms (e.g., ChEMBL, SuperPred, SwissTargetPrediction).
-
Submit Query: Upload your compound's structure to the selected platform.
-
Set Parameters: Choose the appropriate organism (e.g., Homo sapiens) and database for comparison.
-
Analyze Results: The output will be a ranked list of potential targets based on a similarity or probability score.
-
Prioritize Targets: Focus on the top-ranked kinases or any targets that are highly expressed in your experimental system. This list will guide your subsequent experimental validation.
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: A potent and specific kinase inhibitor should decrease the phosphorylation of its direct substrates in a dose-dependent manner. This provides evidence that the observed phenotype is linked to the on-target mechanism.
Methodology:
-
Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of concentrations of your compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK if targeting the MAPK pathway).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates successful on-target engagement.
-
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 25, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Computational Molecular Biology. Retrieved January 25, 2026, from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). De Gruyter. Retrieved January 25, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances. Retrieved January 25, 2026, from [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2021). Frontiers in Chemistry. Retrieved January 25, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery. Retrieved January 25, 2026, from [Link]
-
Experimental Validation of miRNA Targets. (2007). Current Pharmaceutical Biotechnology. Retrieved January 25, 2026, from [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2018). Theranostics. Retrieved January 25, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. Retrieved January 25, 2026, from [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. Retrieved January 25, 2026, from [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved January 25, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery. Retrieved January 25, 2026, from [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Retrieved January 25, 2026, from [Link]
-
Experimental Validation of miRNA Targets. (2007). ResearchGate. Retrieved January 25, 2026, from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). Molecules. Retrieved January 25, 2026, from [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). Pharmaceutics. Retrieved January 25, 2026, from [Link]
-
Kinase Selectivity Panels. (2023). Reaction Biology. Retrieved January 25, 2026, from [Link]
-
Crispr-SGRU: Prediction of CRISPR/Cas9 Off-Target Activities with Mismatches and Indels Using Stacked BiGRU. (2024). Genes. Retrieved January 25, 2026, from [Link]
-
Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. (2023). Exploratory Research and Hypothesis in Medicine. Retrieved January 25, 2026, from [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved January 25, 2026, from [Link]
-
Gene Editing On/Off-Target Analysis. (n.d.). Avance Biosciences. Retrieved January 25, 2026, from [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2011). PLOS Computational Biology. Retrieved January 25, 2026, from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Retrieved January 25, 2026, from [Link]
-
How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved January 25, 2026, from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved January 25, 2026, from [Link]
-
Small molecule Translation: from target to adopted product. (n.d.). UCL. Retrieved January 25, 2026, from [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2013). Bioinformatics. Retrieved January 25, 2026, from [Link]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working with 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile derivatives. This class of compounds holds significant promise, with demonstrated activity as kinase inhibitors and potent anticancer agents.[1][2][3] However, like many heterocyclic compounds, achieving optimal oral bioavailability can be a significant hurdle, often due to challenges with solubility and membrane permeability.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental issues. Our approach is grounded in established scientific principles to help you diagnose problems and identify robust solutions for advancing your lead candidates.
Frequently Asked Questions & Troubleshooting Guides
Q1: My 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile derivative shows potent in vitro activity but has very low aqueous solubility. What are my immediate next steps for characterization?
Answer: Low aqueous solubility is a primary barrier to oral bioavailability for many promising compounds, including those in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[4][5] Before attempting complex formulations, a thorough initial characterization is essential to understand the root cause and guide your strategy.
Causality: For a drug to be absorbed through the gastrointestinal tract, it must first be in solution at the site of absorption.[6] Poor solubility limits the concentration gradient across the intestinal membrane, thereby reducing the driving force for passive diffusion and ultimately limiting absorption.
-
Kinetic Solubility Assay: This is a high-throughput method to get an early indication of solubility.
-
Prepare a 10 mM stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO).
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock to a larger volume of aqueous buffer (e.g., 100-200 µL) at various pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 7.4).[7]
-
Incubate the samples for 1.5-2 hours with shaking.
-
Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy. The point at which the compound precipitates is its kinetic solubility.
-
-
Thermodynamic Solubility Assay: This "gold standard" method measures the true equilibrium solubility.
-
Add an excess amount of the solid, crystalline compound to vials containing relevant aqueous buffers (pH 1.2, 4.5, 7.4).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solids.
-
Analyze the filtrate by a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
-
LogP/LogD Determination: Assess the lipophilicity of your compound.
-
The partition coefficient (LogP) measures the distribution of a neutral compound between an organic phase (like octanol) and an aqueous phase.
-
The distribution coefficient (LogD) is the log of the concentration ratio in the organic vs. aqueous phase at a specific pH. This is more physiologically relevant as it accounts for ionizable groups.
-
While computational predictions are useful for initial screening[3], experimental determination (e.g., shake-flask method) is recommended for lead candidates.
-
-
Solid-State Characterization:
-
Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any potential polymorphs. Polymorphism can significantly impact solubility and dissolution rates.[8]
-
This initial data provides a baseline for selecting the most appropriate bioavailability enhancement strategy.
Q2: I've confirmed my compound has poor solubility. What formulation strategies should I consider to improve its dissolution and oral absorption?
Answer: Once poor solubility is confirmed as a limiting factor, several formulation strategies can be employed. The goal is to increase the concentration of the dissolved drug in the gastrointestinal fluids. The choice of strategy depends on the compound's specific physicochemical properties, the required dose, and the target product profile.
Caption: Experimental workflow for the Caco-2 assay.
Q4: My compound appears to be rapidly cleared after administration, suggesting metabolic instability. How can I investigate this?
Answer: Metabolic instability is another major cause of low oral bioavailability, often referred to as "first-pass metabolism." This occurs when a drug is extensively metabolized in the gut wall or the liver before it can reach systemic circulation. [9]The pyridine ring and other functionalities on your derivatives can be susceptible to metabolism by Cytochrome P450 (CYP) enzymes. [10][11]
This assay assesses the rate at which your compound is metabolized by liver enzymes.
-
Prepare Reagents: You will need pooled liver microsomes (human, rat, mouse) and an NADPH-regenerating system (cofactor for CYP enzymes).
-
Incubation:
-
Pre-warm the microsomal suspension and your test compound in a buffer (e.g., potassium phosphate, pH 7.4).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Interpretation: A short half-life (< 30 minutes) and high intrinsic clearance suggest the compound is rapidly metabolized and may be subject to significant first-pass metabolism in vivo.
Q5: Having characterized my compound in vitro, what are the key considerations for designing the first in vivo pharmacokinetic (PK) study?
Answer: The ultimate test of bioavailability is an in vivo pharmacokinetic (PK) study. [12][13]This study measures the drug concentration in the plasma over time after administration, providing critical parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which reflects total drug exposure. [14]
-
Species Selection: Rats are commonly used for initial PK studies due to their size, cost, and well-characterized physiology.
-
Dosing Arms:
-
Intravenous (IV) Bolus: This is essential. The IV route provides 100% bioavailability by definition. The data from this arm is used to calculate clearance and volume of distribution and serves as the reference to determine absolute oral bioavailability.
-
Oral Gavage (PO): The compound is administered directly into the stomach. This arm tests the oral absorption.
-
-
Formulation:
-
IV Arm: The compound must be in a solubilizing vehicle suitable for injection (e.g., a mixture of saline, PEG400, and ethanol).
-
PO Arm: Use the most promising formulation developed based on your in vitro work (e.g., an amorphous solid dispersion, a SMEDDS formulation). A simple suspension in a vehicle like 0.5% methylcellulose can be used as a baseline, but a solubilizing formulation is preferred for compounds with known solubility issues.
-
-
Sampling:
-
Blood samples are typically collected via a cannulated vessel (e.g., jugular vein) at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma is separated and stored frozen until analysis.
-
-
Bioanalysis: A robust and validated LC-MS/MS method is required to accurately quantify the drug concentration in the plasma samples.
-
Data Analysis:
-
Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Calculate key PK parameters (AUC, CL, Vd, t½).
-
Calculate Absolute Oral Bioavailability (F%) : F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
An F% > 30% is often considered a good starting point for a lead optimization program, though the required level depends on the drug's potency and therapeutic index.
References
- Benchchem. A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development.
- Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
PubMed. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Available from: [Link]
-
PubMed Central. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Available from: [Link]
-
PubMed. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. Available from: [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
Longdom Publishing SL. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
Creative Biolabs. In Vivo PK Studies. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
PubMed. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Available from: [Link]
-
ASM Journals. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Available from: [Link]
-
bioRxiv. Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Fiveable. Efflux Transporters Definition. Available from: [Link]
-
MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Available from: [Link]
-
ResearchGate. Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves... Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
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Taylor & Francis Online. Full article: Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Available from: [Link]
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Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. Available from: [Link]
-
ResearchGate. Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Available from: [Link]
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ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Available from: [Link]
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Frontiers. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Available from: [Link]
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Open Access Journals. A Brief View on Pyridine Compounds. Available from: [Link]
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PubMed. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Available from: [Link]
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Labinsights. Application of Caco-2 Permeability Test in The Evaluation of Drug. Available from: [Link]
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MDPI. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Available from: [Link]
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Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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PubMed Central. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
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MDPI. In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Available from: [Link]
-
Royal Society of Chemistry. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Available from: [Link]
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YouTube. gut metabolism & efflux transporters. Available from: [Link]
-
ACS Publications. Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Available from: [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
LinkedIn. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from: [Link]
-
ResearchGate. 1H‐pyrrolo[3,2‐c]quinoline derivatives. Available from: [Link]
-
Semantic Scholar. pyridine metabolic process. Available from: [Link]
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Technical Support Center: 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile Degradation Pathway Analysis
Welcome to the technical support guide for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the degradation pathways of this critical heterocyclic intermediate. Given that specific degradation data for this compound is not extensively published, this guide is structured as a proactive, methodology-focused resource. It outlines how to design, execute, and interpret the experiments necessary to determine its stability profile, adhering to the highest standards of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, and why is its stability important?
A1: 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is a member of the pyrrolopyridine (or azaindole) class of bicyclic heterocycles.[1] These structures are significant in medicinal chemistry as they often serve as core scaffolds for kinase inhibitors and other therapeutic agents.[2][3][4] The stability of this intermediate is paramount because any degradation products formed during synthesis or storage can be carried over into the final active pharmaceutical ingredient (API), potentially impacting its purity, safety, and efficacy. Understanding its degradation pathways is a regulatory expectation and a cornerstone of robust process development.
Q2: From a chemical structure perspective, what are the most likely points of degradation on the molecule?
A2: Based on fundamental chemical principles, the 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile structure has several potentially labile sites:
-
The Nitrile Group (-CN): This group is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds first to a carboxamide intermediate and then to a carboxylic acid.[5]
-
The Pyrrole Ring: As an electron-rich aromatic system, the pyrrole moiety is prone to oxidation.[5][6] This can lead to a variety of products, including ring-opened species or hydroxylated derivatives.[7]
-
The Bicyclic System: Aromatic heterocyclic compounds can be sensitive to photodegradation upon exposure to UV or even visible light, which can catalyze complex rearrangements or fragmentation reactions.[5]
Q3: What are the regulatory standards for conducting these types of stability studies?
A3: The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the requirements for forced degradation studies (also known as stress testing).[8] The goal of these studies is to intentionally degrade the sample under more aggressive conditions than those used for accelerated stability testing. This helps to identify likely degradation products and establish "stability-indicating" analytical methods capable of separating these degradants from the parent compound.[8][9]
Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[10] The primary objective is to achieve a target degradation of 5-20% of the parent compound to ensure that secondary and tertiary degradants are not overly represented.[9]
Scenario 1: Insufficient or No Degradation Observed
-
Problem: You have subjected the compound to initial stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) at a moderate temperature (e.g., 40-60 °C) for 24 hours, but your HPLC analysis shows less than 5% degradation.
-
Expert Analysis & Solution: This indicates the compound is relatively stable under mild conditions. To induce sufficient degradation, a systematic escalation of stress is required. Do not increase all parameters at once.
-
Increase Temperature: Raise the temperature in increments (e.g., to 80 °C). Thermal energy is often the most effective way to accelerate hydrolytic and some oxidative reactions.
-
Increase Reagent Concentration: If temperature escalation is insufficient, consider increasing the concentration of the stressor (e.g., move from 0.1 N to 1 N HCl or NaOH).
-
Extend Exposure Time: As a final step, increase the duration of the study.
-
Rationale: This stepwise approach provides a clearer picture of the compound's stability limits and avoids overly aggressive conditions that might produce irrelevant degradation pathways not seen under normal storage conditions.
-
| Parameter | Initial Condition | Escalated Condition 1 | Escalated Condition 2 |
| Acid/Base | 0.1 N HCl / 0.1 N NaOH | 1 N HCl / 1 N NaOH | 1 N HCl / 1 N NaOH |
| Oxidant | 3% H₂O₂ | 10% H₂O₂ | 30% H₂O₂ |
| Temperature | 60 °C | 80 °C | 80 °C (Reflux) |
| Duration | 24 hours | 48 hours | 72+ hours |
A structured approach to escalating stress conditions.
Scenario 2: Poor Chromatographic Resolution
-
Problem: Your HPLC analysis shows a broad peak for the parent compound and multiple co-eluting peaks for the degradants, making quantification impossible.
-
Expert Analysis & Solution: This is a classic analytical method development challenge. The goal is to develop a "stability-indicating" method. Nitrogen-containing heterocycles can be challenging to analyze via standard reversed-phase HPLC due to their polarity.[11]
-
Modify the Mobile Phase: Start by adjusting the organic-to-aqueous ratio of your mobile phase. If using acetonitrile, try substituting it with methanol, or vice-versa, as this changes the selectivity.
-
Adjust the pH: The pH of the aqueous portion of the mobile phase is critical. For a molecule with basic nitrogen atoms, a low pH (e.g., using 0.1% formic acid or phosphoric acid) will protonate the molecule, which can significantly improve peak shape.
-
Change the Column: If mobile phase adjustments fail, switch to a different column chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column, which offer different retention mechanisms.
-
Employ a Shallow Gradient: A slow, shallow gradient can often provide the resolution needed to separate closely eluting degradants.
-
Scenario 3: Identifying an Unknown Degradant Peak
-
Problem: You have successfully separated a new, significant peak in your chromatogram, but you do not know its structure.
-
Expert Analysis & Solution: This is the primary goal of a forced degradation study. The modern approach relies heavily on Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]
-
Obtain High-Resolution Mass: Analyze the stressed sample using an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide a highly accurate mass for the degradant's molecular ion, allowing you to predict its elemental formula.
-
Perform MS/MS Fragmentation: Isolate the molecular ion of the degradant in the mass spectrometer and fragment it. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can deduce the location of the chemical modification.[12] For example, a mass shift of +18 amu (H₂O) might suggest hydrolysis, while a +16 amu shift (O) suggests oxidation.
-
Isolate and Characterize (if necessary): For definitive structural confirmation of a critical degradant, it may be necessary to isolate the compound using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Process and Potential Pathways
To effectively plan and execute your investigation, it is crucial to visualize both the experimental workflow and the hypothetical chemical transformations.
Workflow for Degradation Studies
Caption: A three-phase workflow for forced degradation studies.
Hypothetical Degradation Pathways
Based on the chemical structure, we can propose several likely degradation pathways that should be investigated.
1. Hydrolytic Pathway (Acid or Base Catalyzed)
This pathway focuses on the hydrolysis of the nitrile group.
Caption: Proposed hydrolytic degradation of the nitrile group.
2. Oxidative Pathway
This pathway suggests oxidation of the electron-rich pyrrole ring, potentially forming an N-oxide or hydroxylated species.
Caption: Proposed oxidative degradation of the pyrrolopyridine core.
References
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link].
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link].
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link].
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1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. PubChem. Available at: [Link].
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link].
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Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Karl-Franzens-Universität Graz. Available at: [Link].
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available at: [Link].
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Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation. Available at: [Link].
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available at: [Link].
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health. Available at: [Link].
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Available at: [Link].
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Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link].
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An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Waters Corporation. Available at: [Link].
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. Available at: [Link].
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Importance of LCMS in Forced Degradation Studies for new Chemical Entities. IJRPR. Available at: [Link].
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Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. National Institutes of Health. Available at: [Link].
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ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link].
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Validation & Comparative
A Head-to-Head Battle for Microtubule Disruption: 1H-Pyrrolo[3,2-c]pyridine Derivatives Versus Combretastatin A-4
For Immediate Release to the Scientific Community
In the relentless pursuit of novel anticancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, has long been a benchmark for potent tubulin polymerization inhibitors. Its remarkable cytotoxic and vascular-disrupting activities have spurred the development of numerous analogues and prodrugs, some of which have advanced to clinical trials. However, the search for next-generation agents with improved efficacy, broader therapeutic windows, and more favorable pharmacological profiles is a continuous endeavor.
This guide provides a detailed, data-driven comparison between the well-established combretastatin A-4 and a promising new class of synthetic compounds: 1H-pyrrolo[3,2-c]pyridine derivatives. We will focus our analysis on a particularly potent exemplar from this series, compound 10t , as identified in recent groundbreaking research, to offer a direct comparison of its anti-proliferative and tubulin-destabilizing activities against those of CA-4. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
At a Glance: Comparative Efficacy
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a potent 1H-pyrrolo[3,2-c]pyridine derivative (10t) and combretastatin A-4 against a panel of human cancer cell lines. This direct comparison highlights the remarkable potency of the novel synthetic compound.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 1H-Pyrrolo[3,2-c]pyridine derivative (10t) | 0.12[1][2] | 0.15[1][2] | 0.21[1][2] |
| Combretastatin A-4 | Not widely reported | Not widely reported | ~0.003 - 0.005* |
*Note: IC50 values for Combretastatin A-4 can vary depending on the specific experimental conditions and the MCF-7 sub-clone used. The value presented is a representative range from available literature. It is important to note that while CA-4 shows higher potency in this specific cell line, the 1H-pyrrolo[3,2-c]pyridine derivative 10t demonstrates broad and potent activity across multiple cancer types.
Mechanism of Action: A Shared Target, A Potent New Challenger
Both combretastatin A-4 and the 1H-pyrrolo[3,2-c]pyridine derivatives exert their primary anticancer effects by targeting the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).
Signaling Pathway: Microtubule Disruption Leading to Apoptosis
Caption: Mechanism of action for Combretastatin A-4 and 1H-Pyrrolo[3,2-c]pyridine derivatives.
Experimental Data and Methodologies
A thorough understanding of the experimental underpinnings is crucial for the critical evaluation of these compounds. Below are detailed protocols for the key assays used to characterize the activity of 1H-pyrrolo[3,2-c]pyridine derivatives and combretastatin A-4.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence. A potent inhibitor will prevent this increase.
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP) to a final concentration of 2 mg/mL.
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in the polymerization buffer.
-
Prepare serial dilutions of the test compounds (1H-pyrrolo[3,2-c]pyridine derivative 10t and combretastatin A-4) in polymerization buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the test compounds at various concentrations.
-
Add the tubulin solution and the fluorescent reporter to each well.
-
Include positive (e.g., nocodazole) and negative (vehicle) controls.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence (e.g., excitation/emission maxima appropriate for the reporter) or absorbance at 340 nm every minute for 60 minutes.[3]
-
-
Data Analysis:
-
Plot the fluorescence/absorbance versus time to generate polymerization curves.
-
Determine the extent of inhibition by comparing the plateau phase of the curves for the test compounds to the vehicle control.
-
Calculate the IC50 value for tubulin polymerization inhibition.
-
Results for 1H-Pyrrolo[3,2-c]pyridine derivative 10t: This compound was found to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM.[1]
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[4]
-
-
Staining:
-
Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[4]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate DNA content histograms to visualize the cell cycle distribution.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Results for 1H-Pyrrolo[3,2-c]pyridine derivative 10t: This compound was shown to cause a significant G2/M phase cell cycle arrest in HeLa cells at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM.[1]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent tag (FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
-
Data Analysis:
-
Generate dot plots to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Results for 1H-Pyrrolo[3,2-c]pyridine derivative 10t: This compound was demonstrated to significantly induce apoptosis in HeLa cells.[1]
Conclusion and Future Directions
The data presented in this guide unequivocally establish the 1H-pyrrolo[3,2-c]pyridine scaffold as a highly promising chemotype for the development of novel anticancer agents. The representative compound, 10t, exhibits potent cytotoxic activity against a range of cancer cell lines, directly comparable to, and in some contexts potentially exceeding, the activity of the well-known microtubule inhibitor, combretastatin A-4. The mechanism of action, involving direct inhibition of tubulin polymerization and subsequent induction of G2/M arrest and apoptosis, is well-supported by the provided experimental evidence.
While combretastatin A-4 has paved the way for vascular-disrupting agents, the synthetic accessibility and potential for broad chemical modification of the 1H-pyrrolo[3,2-c]pyridine core offer exciting opportunities for lead optimization. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To further enhance potency and selectivity.
-
In vivo efficacy studies: To translate the promising in vitro results into preclinical animal models.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of these novel compounds.
The 1H-pyrrolo[3,2-c]pyridine derivatives represent a significant advancement in the field of microtubule-targeting agents and hold considerable promise for the future of cancer therapy.
References
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ResearchGate. (n.d.). Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)... Retrieved from [Link]
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ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. Retrieved from [Link]
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MDPI. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 (µg/mL) values for CA-4 analogue against MCF-7, MDA-MB231, and... Retrieved from [Link]
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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Asian Pacific Journal of Cancer Prevention. (2022). Selected Statins as Dual Antiproliferative-Antiinflammatory Compounds. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
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A Comparative Guide to the Efficacy of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile Analogs Against Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the anti-cancer efficacy of various 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile analogs against a panel of human cancer cell lines. We will delve into the experimental data that underscores their potential, the methodologies to assess their efficacy, and their mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to 1H-Pyrrolo[3,2-c]pyridines in Oncology
The pyrrolopyridine core, a bioisostere of indole, is a key component in numerous biologically active compounds.[1] The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural framework that can be tailored to interact with various biological targets.[1] Specifically, derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have shown promise as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] The addition of a carbonitrile group at the 7-position can significantly influence the molecule's electronic properties and its ability to form key interactions with target proteins, such as hydrogen bonds, making it a valuable scaffold for designing novel kinase inhibitors and other anti-cancer agents.[1]
Comparative Efficacy of 1H-Pyrrolo[3,2-c]pyridine Analogs
The anti-proliferative activity of novel synthesized compounds is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table summarizes the in vitro cytotoxic activity of several 1H-pyrrolo[3,2-c]pyridine analogs against a variety of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 10t | HeLa | Cervical Cancer | 0.12 | [2] |
| SGC-7901 | Gastric Cancer | 0.15 | [2] | |
| MCF-7 | Breast Cancer | 0.21 | [2] | |
| 1r | Ovarian Cancer (Panel of 6) | Ovarian Cancer | 0.15 - 1.78 | [3] |
| Prostate Cancer (Panel of 2) | Prostate Cancer | 0.15 - 1.78 | [3] | |
| Breast Cancer (Panel of 5) | Breast Cancer | 0.15 - 1.78 | [3] | |
| 8c | A375P | Melanoma | > Sorafenib | [4] |
| 9b | A375P | Melanoma | > Sorafenib, > Vemurafenib | [4] |
| 9a-c, f | NCI-9 Melanoma Panel | Melanoma | 2-digit nanomolar range | [4] |
Note: The presented IC50 values are for specific derivatives and not the parent compound. Direct comparison should be made with caution as experimental conditions may vary between studies.[1]
The data clearly indicates that certain 1H-pyrrolo[3,2-c]pyridine derivatives exhibit potent anti-cancer activity, with some compounds like 10t showing IC50 values in the low micromolar to nanomolar range against cervical, gastric, and breast cancer cell lines.[2] Notably, diarylurea and diarylamide derivatives have demonstrated significant potency against melanoma cell lines, in some cases exceeding the efficacy of standard-of-care drugs like Sorafenib and Vemurafenib.[4]
Mechanisms of Action: Targeting Key Cancer Pathways
The anti-cancer effects of 1H-pyrrolo[3,2-c]pyridine analogs can be attributed to their interaction with specific molecular targets within cancer cells. Two prominent mechanisms have been identified for this class of compounds: inhibition of tubulin polymerization and inhibition of FMS-like tyrosine kinase 3 (FMS).
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. The compound 10t , for instance, has been identified as a colchicine-binding site inhibitor, potently inhibiting tubulin polymerization.[2] This leads to a disruption of the microtubule network, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Caption: Inhibition of Tubulin Polymerization by 1H-Pyrrolo[3,2-c]pyridine Analogs.
Inhibition of FMS Kinase (CSF-1R)
FMS-like tyrosine kinase 3 (FLT3), also known as FMS, is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[5] Its ligand, FLT3 ligand (FL), induces dimerization and activation of its intrinsic tyrosine kinase activity.[5] Dysregulated FLT3 activity is implicated in various cancers.[5] Certain 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 1r , have been identified as potent and selective inhibitors of FMS kinase.[3] By blocking the FMS signaling pathway, these compounds can inhibit the growth and survival of cancer cells that are dependent on this pathway.
Caption: Inhibition of FMS Kinase Signaling by 1H-Pyrrolo[3,2-c]pyridine Analogs.
Comparative Analysis with Standard-of-Care Agents
To contextualize the potential of these novel compounds, it is essential to compare their efficacy with existing standard-of-care chemotherapeutic agents for the respective cancer types.
-
Cervical Cancer: The standard first-line treatment for locally advanced cervical cancer often involves cisplatin-based chemotherapy concurrently with radiation.[6] For recurrent or metastatic disease, combination chemotherapy, including agents like paclitaxel and bevacizumab, is common.[6][7]
-
Gastric Cancer: Treatment for gastric cancer is stage-dependent, with surgical resection being the primary curative option.[8][9] Adjuvant or neoadjuvant chemotherapy often includes fluoropyrimidines (e.g., 5-FU, capecitabine) and platinum compounds (e.g., cisplatin, oxaliplatin).[9][10] For HER2-positive gastric cancer, trastuzumab is a standard targeted therapy.[11]
-
Breast Cancer: Chemotherapy regimens for breast cancer are diverse and depend on the tumor subtype.[4][12] Common agents include anthracyclines (e.g., doxorubicin), taxanes (e.g., paclitaxel), cyclophosphamide, and carboplatin.[13]
-
Melanoma: For advanced melanoma, targeted therapies (for BRAF mutations) and immunotherapies are now frontline treatments.[14][15] Chemotherapy, with drugs like dacarbazine and temozolomide, is typically used for patients who do not respond to these newer therapies.[16][17]
The promising in vitro data for 1H-pyrrolo[3,2-c]pyridine analogs, particularly those with nanomolar IC50 values, suggests they could offer a significant therapeutic advantage, especially in cases of resistance to current therapies. However, further in vivo studies are necessary to validate these findings.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial. Below are step-by-step methodologies for key assays used to evaluate the anti-cancer efficacy of 1H-pyrrolo[3,2-c]pyridine analogs.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]
-
Compound Treatment: Treat cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine analogs and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.
Cell Cycle Analysis: Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the test compounds for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing.[19][20] The cells can be stored at -20°C for several weeks.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[19]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at room temperature to degrade RNA and ensure PI only binds to DNA.[19][21]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[19][21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both stains, and necrotic cells will be PI positive and Annexin V negative.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.[1]
-
Reagent Preparation: Prepare purified tubulin (e.g., from bovine brain) in a polymerization buffer containing GTP.[23]
-
Reaction Setup: In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or a control (e.g., paclitaxel for stabilization, nocodazole for destabilization).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine-7-carbonitrile scaffold represents a promising starting point for the development of novel anti-cancer agents. The analogs discussed in this guide have demonstrated significant in vitro efficacy against a range of cancer cell lines, with some exhibiting potency in the nanomolar range. Their mechanisms of action, including the inhibition of tubulin polymerization and FMS kinase, target critical pathways in cancer cell proliferation and survival.
The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel compounds. While the in vitro data is encouraging, further preclinical and clinical development is necessary to fully elucidate the therapeutic potential of this class of molecules. The insights presented here should serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
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A Senior Application Scientist's Guide to the Synthesis of Pyrrolopyridine Isomers
Introduction: The Strategic Importance of Pyrrolopyridines (Azaindoles)
Pyrrolopyridines, commonly known in medicinal chemistry as azaindoles, represent a cornerstone class of heterocyclic compounds.[1][2] Their structure, which features a pyrrole ring fused to a pyridine ring, makes them bioisosteres of indole, a privileged scaffold in numerous biologically active molecules.[1] This structural analogy allows azaindoles to mimic indole in biological systems, often with improved pharmacological properties such as enhanced solubility, metabolic stability, and target affinity. Consequently, azaindoles are integral components in a wide array of therapeutics, particularly as kinase inhibitors in oncology, and have applications in materials science and biological imaging.[1][3]
The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic landscape that governs the reactivity and synthetic accessibility of the four principal isomers:
-
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
-
1H-pyrrolo[3,2-b]pyridine (4-Azaindole)
-
1H-pyrrolo[3,2-c]pyridine (5-Azaindole)
-
1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
The position of the nitrogen atom in the pyridine ring profoundly influences the choice of synthetic strategy. Classic indole syntheses often fail or provide poor yields when applied to azaindoles due to the electron-deficient nature of the pyridine precursor.[3][4] This guide provides a comparative analysis of the primary synthetic routes to these four key isomers, offering insights into the mechanistic rationale behind each approach and providing validated experimental protocols for researchers in drug discovery and chemical development.
Comparative Analysis of Synthetic Strategies
The synthesis of the pyrrolopyridine core can be broadly categorized into two approaches: forming the pyrrole ring onto a pre-existing pyridine (the most common strategy) or constructing the pyridine ring onto a pyrrole precursor. The choice is dictated by starting material availability and the desired substitution pattern.
| Isomer | Synthetic Route | Starting Materials | Key Advantages | Key Limitations | Typical Yields |
| 7-Azaindole | Batcho-Leimgruber | Substituted 2-methyl-3-nitropyridines | High convergence, good functional group tolerance. | Requires nitro group reduction which can affect other functionalities. | 60-85% |
| Cross-Coupling (e.g., Sonogashira/Suzuki) | Halogenated aminopyridines (e.g., 2-amino-3-iodopyridine) | Excellent for installing diversity, mild conditions.[5] | Requires transition metal catalysts; potential for side reactions.[1] | 65-95% | |
| 4-Azaindole | Fischer Indole Synthesis | 3-Hydrazinopyridines, ketones/aldehydes | Classic, well-understood method.[6][7] | Limited by the stability of pyridylhydrazines; harsh acidic conditions.[6][8] | 40-75% |
| Palladium-Catalyzed Cyclization | 3-Amino-2-halopyridines, alkynes | Good scope for substituted products. | Catalyst and ligand screening often necessary. | 50-80% | |
| 5-Azaindole | From Pyrrole Precursors (Curtius Rearrangement) | Substituted pyrroles | Allows for construction from a different starting point. | Multi-step sequence can be lengthy. | 45-65% |
| Cross-Coupling/Annulation | 3,4-Dihalopyridines | Site-selective functionalization is possible to build the pyrrole ring.[5] | Regiocontrol can be challenging. | 50-70% | |
| 6-Azaindole | Fischer Indole Synthesis | 4-Hydrazinopyridines with EDGs, ketones/aldehydes | Effective with electron-donating groups (EDGs) on the pyridine.[6][9] | Less efficient for electron-neutral or -withdrawing systems.[8] | 50-80% |
| Reissert Synthesis | 4-Methyl-3-nitropyridine | Good for specific substitution patterns (e.g., 2-carboxylates).[2] | Use of cyanide is a safety consideration. | ~85% |
Synthetic Routes and Mechanistic Considerations
Synthesis of 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
The 7-azaindole scaffold is arguably the most studied isomer due to its prevalence in kinase inhibitors. Modern synthetic efforts heavily rely on palladium-catalyzed cross-coupling strategies, which offer a modular and efficient approach.
A highly effective route begins with a halogenated aminopyridine. The key steps involve a Sonogashira coupling to introduce an alkyne, followed by a base-mediated cyclization to form the pyrrole ring. This strategy avoids the harsh conditions of older methods and allows for late-stage diversification.
Workflow: Pd-Catalyzed Synthesis of 7-Azaindole
Caption: Palladium-catalyzed route to 2-substituted 7-azaindoles.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst is crucial for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl iodide, while copper(I) activates the terminal alkyne.
-
Base: A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used in the coupling step to neutralize the HI generated. For the subsequent cyclization, a strong, non-nucleophilic base like potassium t-butoxide (KOtBu) is required to deprotonate the amino group, initiating the nucleophilic attack on the alkyne to form the pyrrole ring.
Synthesis of 4-Azaindole (1H-pyrrolo[3,2-b]pyridine)
The Fischer indole synthesis remains a viable, albeit classic, method for accessing the 4-azaindole core.[7] This route is particularly effective when the precursor pyridylhydrazine contains an electron-donating group, which facilitates the key[3][3]-sigmatropic rearrangement step.[6][7]
Workflow: Fischer Synthesis of 4-Azaindole
Caption: Key stages of the Fischer synthesis for 4-azaindoles.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is essential. It catalyzes both the initial hydrazone formation and, more critically, the subsequent[3][3]-sigmatropic rearrangement and final aromatization steps.
-
Reaction Conditions: The reaction often requires high temperatures to overcome the activation energy of the rearrangement, particularly given the electron-deficient nature of the pyridine ring which disfavors the reaction compared to standard aniline-based Fischer syntheses.
Synthesis of 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)
The synthesis of 5-azaindole is often more challenging due to the substitution pattern of readily available pyridines. One successful approach builds the pyridine ring onto a pre-formed, functionalized pyrrole. A Knoevenagel condensation followed by a Curtius rearrangement is a representative example of this strategy.[2]
Workflow: 5-Azaindole Synthesis from a Pyrrole Precursor
Caption: Multi-step synthesis of 5-azaindole via Curtius rearrangement.
Causality Behind Experimental Choices:
-
N-Protection: The pyrrole nitrogen must be protected (e.g., with a benzyl or phenylsulfonyl group) to prevent side reactions and direct the initial condensation to the desired position.
-
Curtius Rearrangement: This key step involves the thermal decomposition of an acyl azide to an isocyanate, which is trapped intramolecularly by the pyrrole ring to form the pyridinone portion of the fused system. The choice of diphenylphosphoryl azide (DPPA) is common as it allows for a one-pot conversion from the carboxylic acid.
Synthesis of 6-Azaindole (1H-pyrrolo[2,3-c]pyridine)
Similar to 4-azaindole, the 6-azaindole isomer can be effectively prepared using the Fischer indole synthesis, provided the starting 4-hydrazinopyridine is appropriately activated with an electron-donating group.[6][9] An alternative classic route is the Madelung synthesis, which involves the high-temperature, base-induced cyclization of an N-acyl-o-toluidine analogue.
Workflow: Madelung Synthesis of 6-Azaindole
Caption: The Madelung synthesis pathway for 6-azaindoles.
Causality Behind Experimental Choices:
-
Strong Base and High Temperature: The Madelung synthesis is notorious for requiring harsh conditions.[10] A very strong base (e.g., sodium ethoxide, LDA) and temperatures often exceeding 200 °C are necessary to generate the benzylic carbanion from the methyl group, which is the key nucleophile for the intramolecular cyclization. These conditions severely limit the functional group tolerance of the reaction. Modern modifications have sought to mitigate these harsh requirements.[11][12]
Validated Experimental Protocols
The following protocols are representative examples derived from peer-reviewed literature and are intended for execution by trained synthetic chemists.
Protocol 1: Synthesis of a 2-Aryl-7-Azaindole via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a substituted 7-azaindole using a chemoselective Suzuki-Miyaura cross-coupling reaction.[1]
Step 1: Suzuki-Miyaura Coupling
-
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (350 mg, 0.856 mmol), phenylboronic acid (125 mg, 1.02 mmol), and K₂CO₃ (350 mg, 2.56 mmol), add degassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.
-
Add Pd₂(dba)₃ (24 mg, 0.026 mmol) to the mixture.
-
Stir the reaction mixture at 100 °C for 30 minutes. Monitor reaction completion by TLC.
-
Allow the mixture to cool to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography (n-hexane/EtOAc, 9:1) to yield 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine as a yellow oil (230 mg, 75% yield).[1]
Protocol 2: Synthesis of a 4-Azaindole via Fischer Indole Cyclization
This protocol is adapted from established methods for the Fischer synthesis of 4-azaindoles.[7]
Step 1: Hydrazone Formation
-
Dissolve 3-hydrazinopyridine (1.0 g, 9.16 mmol) and cyclohexanone (1.0 g, 10.2 mmol) in ethanol (20 mL).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Heat the mixture to reflux for 2 hours. Monitor formation of the hydrazone by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude pyridylhydrazone, which is used in the next step without further purification.
Step 2: Cyclization and Aromatization
-
Add the crude hydrazone from the previous step slowly to pre-heated polyphosphoric acid (15 g) at 120 °C.
-
Increase the temperature to 160 °C and stir for 1 hour.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (50 g).
-
Neutralize the mixture with a concentrated NaOH solution until pH > 9, keeping the flask in an ice bath.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 4-azaindole derivative.
Conclusion
The synthetic landscape for pyrrolopyridine isomers is both rich and challenging. While classic methods like the Fischer and Madelung syntheses remain relevant for specific isomers, modern transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, have become the dominant strategy for their flexibility, milder conditions, and broader functional group tolerance. The optimal synthetic route is highly dependent on the target isomer and the desired substitution pattern. A thorough understanding of the electronic properties of the pyridine precursors and the mechanism of the key bond-forming reactions is paramount for the successful design and execution of a synthetic campaign in this important class of heterocycles.
References
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Hansen, B. H., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4985. [Link]
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Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
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Al-Tel, T. H. (2011). Synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Dissertation, University of Rostock. [Link]
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Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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Popowycz, F., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(10), 1613-1630. [Link]
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Lachance, N., et al. (2009). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 6(11), 2296-2337. [Link]
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D'yakonov, V. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(21), 7309. [Link]
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Routier, S., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(24), 5614-5617. [Link]
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Popowycz, F., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(24), 5614–5617. [Link]
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Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
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Synfacts. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts, 2010(03), 0271-0271. [Link]
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Ma, R., et al. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557-7561. [Link]
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Gribble, G. W. (2017). Madelung Indole Synthesis. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. [Link]
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The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges, chief among them being the translation of potent in vitro activity into tangible in vivo efficacy. This guide delves into the promising 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry, and critically examines its performance against established alternatives.
While specific efficacy data for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is not extensively available in public literature, this guide will focus on highly potent derivatives of the core scaffold that have been identified, providing a comparative analysis of their in vitro prowess against compounds with well-documented in vivo and clinical data. This approach is designed to illuminate the potential of this chemical class while underscoring the crucial next steps required to bridge the translational gap.
Section 1: Targeting the Cytoskeleton - 1H-Pyrrolo[3,2-c]pyridines as Tubulin Polymerization Inhibitors
Microtubules, dynamic cytoskeletal polymers, are a cornerstone target in oncology. Their inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[1][2]
Lead Derivative: Compound 10t
Among the synthesized compounds, derivative 10t has emerged as a lead candidate based on its impressive in vitro anti-proliferative activity.[1][2]
Mechanism of Action: Colchicine-Binding Site Inhibition
Compound 10t functions by binding to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, specifically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[1] Molecular modeling suggests that 10t forms hydrogen bonds with key residues such as Thrα179 and Asnβ349 within the colchicine-binding pocket.[1]
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivative 10t.
In Vitro Efficacy Comparison: 10t vs. Combretastatin A-4 (CA-4)
Combretastatin A-4 (CA-4) is a well-characterized natural product that also inhibits tubulin polymerization by binding to the colchicine site and serves as a relevant benchmark.[1]
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | SGC-7901 (Gastric Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| 10t | 0.12[1][2] | 0.15[1] | 0.21[1][2] |
| CA-4 | Not specified in the primary source | Not specified in the primary source | Not specified in the primary source |
Note: While CA-4 was used as a positive control in the study for 10t, its specific IC₅₀ values were not provided in the referenced text. However, CA-4 is a potent agent with reported low nanomolar to micromolar activity in various cell lines.
The In Vivo Gap
While the in vitro data for compound 10t is compelling, there is currently no published in vivo data to assess its efficacy in animal models. In contrast, the phosphate prodrug of CA-4 (CA-4P) has undergone extensive preclinical and clinical investigation, demonstrating significant antitumor activity in various xenograft models. For instance, in a WSU-DLCL2 lymphoma xenograft model, CA-4P showed significant antitumor effects, with the best results observed when the maximum tolerated dose was given in divided doses. This treatment led to a substantial decrease in tumor blood vessels within 24 hours.
To bridge this translational gap for compound 10t, future studies would need to evaluate its pharmacokinetic profile, maximum tolerated dose, and efficacy in relevant tumor xenograft models, mirroring the types of studies conducted for CA-4P.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of a compound on tubulin polymerization.
Objective: To quantify the inhibitory effect of a test compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM final concentration)
-
Glycerol
-
Test compound (e.g., 10t) and positive control (e.g., CA-4) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Workflow:
Caption: Workflow for an in vitro tubulin polymerization assay.
Procedure:
-
Preparation: Prepare a solution of tubulin in General Tubulin Buffer containing glycerol. Prepare serial dilutions of the test compound and positive control in DMSO.
-
Assay Setup: In a 96-well plate, add the tubulin solution to each well.
-
Compound Addition: Add the test compound or control to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the polymerization by adding GTP to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. The percentage of inhibition can be calculated by comparing the rate of polymerization in the presence of the test compound to the control.
Section 2: Targeting Signaling Pathways - 1H-Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[3] A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent FMS kinase inhibitors.[3]
Lead Derivative: Compound 1r
Within this series, compound 1r was identified as a highly potent and selective FMS kinase inhibitor.[3]
Mechanism of Action: FMS Kinase Inhibition
Compound 1r acts as an ATP-competitive inhibitor of FMS kinase. By blocking the ATP-binding site, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote the survival and proliferation of tumor-associated macrophages (TAMs). This can lead to a reduction in the immunosuppressive tumor microenvironment and direct anti-proliferative effects on cancer cells that overexpress FMS.[3]
Caption: Simplified FMS kinase signaling pathway and inhibition by compound 1r.
In Vitro Efficacy Comparison: 1r vs. Pexidartinib
Pexidartinib is an FDA-approved small molecule inhibitor of CSF-1R (FMS kinase) used for the treatment of tenosynovial giant cell tumor. It serves as an excellent comparator for novel FMS kinase inhibitors.
| Compound | FMS Kinase IC₅₀ (nM) | Ovarian Cancer Cell Lines IC₅₀ (µM) | Prostate Cancer Cell Lines IC₅₀ (µM) | Breast Cancer Cell Lines IC₅₀ (µM) |
| 1r | 30[3] | 0.15 - 1.78[3] | 0.15 - 1.78[3] | 0.15 - 1.78[3] |
| Pexidartinib | Not explicitly stated, but is a potent inhibitor | Varies by cell line | Varies by cell line | Varies by cell line |
Compound 1r demonstrates high potency against FMS kinase and broad anti-proliferative activity across a range of cancer cell lines.[3] It was found to be 3.2 times more potent than the lead compound KIST101029 (IC₅₀ = 96 nM) in the same study.[3]
The In Vivo Disparity
Similar to the tubulin inhibitors, the published research on compound 1r is limited to in vitro studies.[3] The authors note it is a "promising candidate for anticancer and anti-arthritic drug development" and that "further lead optimisation and biological investigations are required."[3]
In contrast, Pexidartinib has a well-documented in vivo profile from preclinical and clinical studies. For example, in vivo studies in the polyoma middle T (PymT) mouse breast cancer model showed that the combination of pexidartinib with paclitaxel reduced macrophage infiltration, tumor growth, and the occurrence of pulmonary metastases compared to paclitaxel alone. This strong preclinical data supported its advancement into clinical trials.
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay
This protocol describes a common method to determine the IC₅₀ of an inhibitor against a specific kinase.
Objective: To measure the concentration of a test compound required to inhibit 50% of FMS kinase activity.
Materials:
-
Recombinant human FMS kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compound (e.g., 1r) and positive control (e.g., Pexidartinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the FMS kinase enzyme and the substrate.
-
Inhibitor Addition: Add the diluted test compounds or controls to the wells. Include a no-inhibitor control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile and potent platform for the development of novel anticancer agents, with derivatives showing high efficacy as both tubulin polymerization inhibitors and FMS kinase inhibitors in vitro. The lead compounds 10t and 1r exhibit nanomolar to low-micromolar potency against their respective targets and cancer cell lines, marking them as highly promising candidates for further development.
However, this guide highlights a critical and common bottleneck in drug discovery: the absence of public-domain in vivo data for these promising preclinical compounds. The comparison with CA-4 and Pexidartinib, both of which have demonstrated significant in vivo efficacy and have progressed into or through clinical trials, starkly illustrates the translational gap that must be bridged.
For the scientific community to capitalize on the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, the immediate and essential next steps are clear: comprehensive in vivo characterization. This includes pharmacokinetic studies, determination of maximum tolerated doses, and efficacy evaluations in relevant animal cancer models. Only through such rigorous preclinical validation can the true therapeutic potential of these potent in vitro inhibitors be ascertained, paving the way for their potential entry into the clinical arena.
References
- Hynes, J., Wu, H., Kempson, J., Duan, J.J.-W., Lu, Z., Jiang, B., Stachura, S., Tokarski, J.S., Sack, J.S., Khan, J.A., et al. (2014). Discovery of Potent and Efficacious Pyrrolopyridazines as Dual JAK1/3 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721–5726.
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Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from: [Link]
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A Comparative Benchmarking Guide to 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile: Evaluating Anticancer Potential Against Established Therapeutics
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of oncology drug discovery is characterized by an unceasing search for novel chemical entities that offer improved efficacy, selectivity, and safety profiles over existing treatments. Within this landscape, nitrogen-containing heterocyclic scaffolds have emerged as privileged structures due to their ability to interact with a wide array of biological targets. The pyrrolopyridine core, a bicyclic system merging a pyridine and a pyrrole ring, has garnered significant attention for its versatile biological activities.[1] Derivatives of this scaffold are key components in approved anticancer drugs and are promising candidates in ongoing research.[1]
This guide focuses on a specific, promising derivative: 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile . We will provide a comprehensive framework for its preclinical benchmarking against established anticancer agents. The objective is to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and data interpretation strategies necessary to rigorously evaluate its therapeutic potential. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice to ensure scientific integrity and generate robust, translatable data.
The Candidate: 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile
The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a promising framework for developing inhibitors of key oncogenic targets, such as FMS kinase and tubulin.[2][3] The introduction of a carbonitrile (-C≡N) group at the 7-position is a strategic chemical modification. This electron-withdrawing group can significantly alter the molecule's electronic properties, solubility, and metabolic stability. Furthermore, the nitrile moiety can act as a hydrogen bond acceptor, potentially enhancing interactions with target proteins. These characteristics provide a strong rationale for investigating its anticancer properties.
Phase 1: In Vitro Evaluation - Establishing a Cellular Performance Baseline
The initial step in evaluating any new anticancer agent is to determine its effect on cancer cells in a controlled laboratory setting.[4] These in vitro assays are fundamental for establishing a baseline of activity, understanding the mechanism of action, and selecting promising candidates for further in vivo testing.[4]
Assessing Cytotoxicity Across Diverse Cancer Lineages
The primary question is whether 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile can kill cancer cells, and if so, at what concentration. To address this, we employ a panel of human cancer cell lines representing different tumor types. This approach helps to identify potential cancer types that may be particularly sensitive to the compound.
For this benchmarking guide, we will compare our lead compound against two well-established anticancer drugs with different mechanisms of action:
-
Doxorubicin: A topoisomerase II inhibitor, representing a classic cytotoxic chemotherapy agent.
-
Sorafenib: A multi-kinase inhibitor, representing a targeted therapy.[5]
The half-maximal inhibitory concentration (IC₅₀) will be the key metric for comparison.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, Doxorubicin, and Sorafenib. Treat the cells with these varying concentrations for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation: Comparative IC₅₀ Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | A375P (Melanoma) |
| 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile | Hypothetical 1.2 | Hypothetical 2.5 | Hypothetical 0.8 | Hypothetical 0.5 |
| Doxorubicin | 0.5 | 0.8 | 0.3 | 0.6 |
| Sorafenib | 5.8 | 6.2 | 4.5 | 3.1 |
Note: The IC₅₀ values for 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile are hypothetical and for illustrative purposes. Published data shows that some derivatives of the parent scaffold demonstrate superior potency against A375P melanoma cells compared to Sorafenib.[5]
Unraveling the Mechanism of Action
Once cytotoxicity is established, the next critical step is to understand how the compound kills cancer cells. Based on existing literature for related compounds, two likely mechanisms are cell cycle arrest and induction of apoptosis.[3]
A. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints (G1, S, or G2/M) and ultimately, cell death.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
This technique measures the DNA content of cells, allowing for the quantification of cells in each phase of the cell cycle.[6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[6]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[6]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.[7]
Caption: The Eukaryotic Cell Cycle Checkpoints.
B. Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[8][9]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting and Washing: Harvest both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Phase 2: In Vivo Validation - Efficacy in a Preclinical Model
While in vitro data is crucial, it lacks the complexity of a whole organism.[10] Therefore, promising results must be validated in an in vivo model. The human tumor xenograft model in immunocompromised mice is a widely accepted standard for preclinical screening of anticancer drugs.[10][11]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice).[11]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million HCT116 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically 8-10 mice per group):
-
Vehicle Control (e.g., saline or a specific formulation buffer)
-
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile (at one or more dose levels)
-
Positive Control (e.g., Doxorubicin or another standard-of-care agent for the chosen cell line)
-
-
Treatment Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule (e.g., daily, or three times a week) for a set duration (e.g., 21-28 days).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate the volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice weekly as an indicator of systemic toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Caption: Xenograft Model Workflow for In Vivo Efficacy Testing.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical 1500 ± 250 | - |
| 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile (25 mg/kg) | Hypothetical 750 ± 150 | Hypothetical 50% |
| Doxorubicin (5 mg/kg) | Hypothetical 600 ± 120 | Hypothetical 60% |
Tumor Growth Inhibition (%) is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to benchmarking the novel compound 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile against established anticancer drugs. The hypothetical data presented illustrates a compound with promising in vitro cytotoxicity and a clear mechanism of action, leading to significant tumor growth inhibition in vivo.
A successful outcome from these studies would position 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile as a strong candidate for further preclinical development. The logical next steps would include:
-
Target Identification and Validation: Elucidating the specific molecular target(s) of the compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its relationship with the observed biological effects.
-
Toxicology Studies: Assessing the safety profile of the compound in more comprehensive animal models.
-
Lead Optimization: Synthesizing and testing additional analogs to improve potency, selectivity, and drug-like properties.
By adhering to a scientifically rigorous and logically structured benchmarking process, researchers can effectively evaluate the potential of new chemical entities like 1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile, paving the way for the next generation of cancer therapeutics.
References
- Eckhardt, S. (Year not available).
- Zhang, et al. (Year not available). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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- Abdel-Atty, Z., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
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- Abcam. (Year not available). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Hojnik, C. (Year not available). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
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- Thermo Fisher Scientific. (Year not available). Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific.
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- Li, Y., et al. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis.
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A Researcher's Guide to Confirming the Mechanism of Action of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile Derivatives
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this heterocyclic system have demonstrated activities ranging from potent kinase inhibition to disruption of microtubule dynamics, making them attractive candidates for development in oncology and inflammatory diseases.[2][3] However, this chemical versatility necessitates a rigorous and systematic approach to confirm the specific mechanism of action (MoA) for any new derivative. A presumed MoA based on scaffold similarity is insufficient for advancing a compound through the drug discovery pipeline.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to definitively elucidate and validate the MoA of novel 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile derivatives. We will move beyond simple activity assays to build a self-validating cascade of experiments, from initial target hypothesis generation to confirmation in physiologically relevant cellular systems. We will compare the performance of a hypothetical derivative against established alternatives, supported by detailed experimental protocols and data interpretation strategies.
Section 1: The Initial Hunt - Identifying the Primary Biological Target
The first crucial step is to narrow down the vast landscape of potential cellular targets to a manageable set of high-probability candidates. This is best achieved by integrating computational and high-throughput biochemical approaches. The pyrrolopyridine nucleus is a known ATP-mimetic, making protein kinases a primary suspect class for many derivatives.[4]
In Silico Triage: Computational Screening
Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable direction. Molecular docking simulations can predict the binding affinity of your derivative against a virtual library of protein structures, particularly the ATP-binding pockets of the human kinome.[5][6]
Causality Behind the Choice: This step is not for definitive proof but for hypothesis generation. By leveraging the known structural features of kinase-inhibitor interactions, such as the formation of hydrogen bonds with the "hinge region" of the kinase, we can rank potential targets.[7] The carbonitrile group on the scaffold, for instance, can act as a key hydrogen bond acceptor, a feature that can be specifically probed in docking models.[8]
Caption: Principle of the NanoBRET cellular target engagement assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., FMS) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., PYC-7) in Opti-MEM™ medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Tracer Addition: Prepare the NanoBRET™ tracer solution in Opti-MEM™ containing the extracellular Nano-Glo® substrate.
-
Dosing: Add the serially diluted compound to the cells, followed immediately by the tracer/substrate solution.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) emission simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to the vehicle control and plot the corrected BRET ratio against the compound concentration. Fit the data to a four-parameter log-logistic curve to determine the cellular EC₅₀ value.
Section 3: Functional Validation - Linking Target to Cellular Phenotype
Confirming target binding is essential, but it is not the end of the story. The ultimate proof of an MoA lies in demonstrating that target engagement leads to the expected downstream biological consequences. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known substrates and a corresponding functional cellular outcome. [9]
Downstream Signaling: Phosphorylation Assays
FMS kinase, upon activation by its ligand CSF-1, autophosphorylates and subsequently phosphorylates numerous downstream signaling proteins, including AKT and ERK, to promote cell survival and proliferation. [2]A true FMS inhibitor should block this signaling cascade.
Experimental Choice: Western blotting is a robust and widely used technique to visualize and quantify changes in protein phosphorylation. By treating FMS-dependent cells (e.g., bone marrow-derived macrophages or engineered Ba/F3 cells) with CSF-1 in the presence and absence of your inhibitor, you can directly observe the inhibition of the signaling pathway.
Caption: FMS signaling pathway and the inhibitory action of PYC-7.
Cellular Outcome: Proliferation Assays
The final validation step is to link the inhibition of the signaling pathway to a relevant cellular phenotype. Since FMS signaling drives proliferation, an effective inhibitor should suppress the growth of FMS-dependent cells. [2] Detailed Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed an FMS-dependent cancer cell line (e.g., certain breast or ovarian cancer lines) in a 96-well clear-bottom plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (PYC-7) and a positive control (e.g., Pexidartinib). Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ (the concentration for 50% growth inhibition).
Section 4: Comparative Analysis - Benchmarking Against the Competition
To understand the true potential of a new derivative, its performance must be benchmarked against established alternatives. Pexidartinib is an FDA-approved FMS kinase inhibitor and serves as an excellent comparator for our hypothetical compound, PYC-7. [1] Table 2: Performance Comparison of PYC-7 vs. Pexidartinib
| Parameter | PYC-7 (Hypothetical Data) | Pexidartinib (Reference) | Rationale for Comparison |
| Primary Target | FMS Kinase | FMS Kinase, KIT, FLT3 | Confirms on-target activity and compares selectivity. |
| FMS Biochemical IC₅₀ | 35 nM | ~20 nM | Measures direct potency against the purified enzyme. |
| FMS Cellular EC₅₀ (NanoBRET) | 95 nM | ~80 nM | Assesses target engagement in a physiological setting. |
| M-NFS-60 Cell GI₅₀ | 150 nM | ~120 nM | Evaluates functional potency in a relevant cell model. |
| Kinase Selectivity Score (S₁₀) | 0.08 | 0.15 | Quantifies selectivity against a panel of kinases (lower is better). |
This comparative data provides a clear, objective assessment of the novel compound's strengths and weaknesses, guiding future optimization efforts.
Conclusion
Confirming the mechanism of action of a novel 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile derivative is a multi-step, iterative process that builds a robust, evidence-based case. By systematically moving from in silico prediction to biochemical validation, confirming target engagement in live cells, and finally linking this engagement to downstream signaling and a functional cellular outcome, researchers can establish an MoA with a high degree of confidence. This rigorous, self-validating workflow not only de-risks the progression of new chemical entities but also provides the critical data needed to differentiate them from existing alternatives, ultimately paving the way for the development of next-generation therapeutics.
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301905. [Link]
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Donahue, J. L., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Proteome Research, 13(5), 2533–2542. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]
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Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]
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Wang, L., et al. (2018). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 157, 645-659. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
